molecular formula C25H28ClN3O B15585695 HBX 19818

HBX 19818

カタログ番号: B15585695
分子量: 422.0 g/mol
InChIキー: ZCALMLVWZSQGGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HBX 19818 is a useful research compound. Its molecular formula is C25H28ClN3O and its molecular weight is 422.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCALMLVWZSQGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HBX 19818: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HBX 19818 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its role in the p53-MDM2 signaling axis. We provide a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the molecular pathways and experimental workflows to facilitate a deeper understanding and further investigation of this compound.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) are key components of this system, removing ubiquitin moieties from substrate proteins and rescuing them from proteasomal degradation. USP7 is a particularly important DUB, as its substrates include several key proteins involved in tumorigenesis, such as the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1]

This compound has been identified as a specific inhibitor of USP7.[2] Its mechanism of action is centered on the disruption of the USP7-mediated deubiquitination of MDM2.[1] This guide will explore the downstream consequences of this inhibition, including the stabilization of p53, induction of apoptosis, and cell cycle arrest in cancer cells.

Core Mechanism of Action: The USP7-MDM2-p53 Axis

The primary anti-cancer effect of this compound is mediated through its inhibition of USP7's enzymatic activity. In normal cellular processes, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, acts as an E3 ubiquitin ligase, targeting the tumor suppressor protein p53 for ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop that keeps p53 levels in check.

This compound disrupts this cycle by binding to USP7 and inhibiting its deubiquitinating function.[1] This leads to an accumulation of polyubiquitinated MDM2, which is then targeted for proteasomal degradation. The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53.[3] Activated p53 can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Signaling Pathway Diagram

HBX19818_Mechanism cluster_nucleus Nucleus USP7 USP7 Ub_MDM2 Ub-MDM2 USP7->Ub_MDM2 Deubiquitinates MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates Ub_p53 Ub-p53 p53->Ub_p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Ub_MDM2->MDM2 Proteasome Proteasome Ub_MDM2->Proteasome Degradation Ub_p53->Proteasome Degradation HBX19818 This compound HBX19818->USP7 Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound.

Target/Assay Cell Line IC50 Value Reference
USP7 (enzymatic assay)-28.1 µM[2]
USP7 (in human cancer cells)-~6 µM[2]
Cell ProliferationHCT116~2 µM[2]

Table 1: Inhibitory Concentrations of this compound

Compound Cell Line IC50 (µM)
This compoundHCT-116~2
A549>10
MCF-7>10
PC-3>10

Table 2: Comparative IC50 Values of this compound in Various Cancer Cell Lines (Representative Data)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for p53 and MDM2 Levels

This protocol is designed to assess the protein levels of p53 and MDM2 in cancer cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p53 (1:1000), MDM2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound (e.g., at its IC50 concentration) or DMSO for 24 or 48 hours.

  • Cell Harvest and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is for the quantification of apoptosis induced by this compound.

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Staining:

    • Harvest cells (including supernatant) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow

The characterization of a USP7 inhibitor like this compound typically follows a structured workflow to establish its efficacy and mechanism of action.

Experimental_Workflow A Compound Synthesis & Initial Screening B In Vitro Enzymatic Assay (USP7 Inhibition - IC50) A->B C Cell-Based Assays (Cancer Cell Lines) B->C D Cell Viability/Proliferation (MTT/SRB Assay - IC50) C->D E Mechanism of Action Studies D->E F Western Blot (p53, MDM2, etc.) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay (Annexin V/PI) E->H I In Vivo Studies (Xenograft Models) E->I J Efficacy & Toxicity Assessment I->J

Caption: A typical experimental workflow for characterizing a USP7 inhibitor.

Conclusion

This compound represents a promising therapeutic agent that targets the deubiquitinase USP7. Its mechanism of action, primarily through the stabilization of p53 via MDM2 degradation, leads to potent anti-cancer effects, including the induction of apoptosis and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and other USP7 inhibitors in the fight against cancer. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in a preclinical setting.

References

HBX 19818: A Technical Guide to its Function as a USP7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis.[1][2] HBX 19818 is a small molecule inhibitor of USP7 that has demonstrated potential as an anti-cancer agent.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical and cellular activities, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting USP7 with this compound.

Introduction to USP7 and its Role in Cancer

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis.[5][6] Deubiquitinating enzymes (DUBs) are key components of the UPS, as they can reverse the ubiquitination process, thereby rescuing proteins from degradation.[6][7]

USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinase that regulates the stability of a multitude of proteins involved in critical cellular processes, including DNA damage repair, immune response, and apoptosis.[7][8] Notably, USP7 is a key regulator of the p53 tumor suppressor pathway. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[9][10] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[5]

In many cancers, USP7 is overexpressed, leading to decreased p53 levels and promoting tumor cell survival and proliferation.[1][5] This makes USP7 an attractive target for cancer therapy. Inhibition of USP7 is expected to destabilize MDM2, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[6][9] Beyond the p53 pathway, USP7 also regulates other cancer-related signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[2][11]

This compound: A Specific Inhibitor of USP7

This compound is a small molecule that has been identified as a specific inhibitor of USP7.[3][4] Its inhibitory activity has been characterized through various biochemical and cellular assays.

Biochemical Activity and Selectivity

This compound directly inhibits the deubiquitinating activity of USP7. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50) value.

Compound Target IC50 (µM) Assay Type
This compoundUSP728.1Cell-free assay[3][4]

Importantly, this compound has demonstrated selectivity for USP7 over other deubiquitinating enzymes.

Compound Off-Target IC50 (µM)
This compoundUSP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, SENP1> 200[3]
Cellular Activity

In cellular contexts, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Cell Line Effect IC50 (µM) Additional Notes
HCT116 (Colon Cancer)Inhibition of proliferation~2[3]Dose-dependent manner[3][12]
Primary CLL cellsInduction of DNA damage-Treatment with 8 µM for 6 hours[13]
MEC1 (CLL)Induction of 53BP1 foci (DSB marker)-6-hour treatment in vitro[13]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the inhibition of USP7, leading to the destabilization of MDM2 and subsequent activation of the p53 tumor suppressor pathway.[6]

USP7_p53_Pathway

Caption: The USP7-MDM2-p53 signaling pathway modulated by this compound.

Inhibition of USP7 by this compound leads to an increase in polyubiquitinated MDM2, targeting it for proteasomal degradation.[3] This reduction in MDM2 levels allows for the accumulation and activation of p53. Activated p53 can then induce the expression of target genes that lead to cell cycle arrest and apoptosis.[6]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize USP7 inhibitors like this compound.

USP7 Enzyme Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP7.

Principle: A fluorogenic substrate, such as Ubiquitin-Rhodamine 110, is used. Cleavage of the substrate by USP7 results in an increase in fluorescence, which can be measured over time. An inhibitor will reduce the rate of this fluorescence increase.

Protocol:

  • Reagents: Recombinant human USP7 enzyme, Ubiquitin-Rhodamine 110 substrate, assay buffer, and test compound (this compound).

  • Procedure: a. In a microplate, add the assay buffer. b. Add serial dilutions of the test compound to the wells. c. Add the USP7 enzyme to all wells except the negative control. Incubate for a short period to allow for compound binding. d. Initiate the reaction by adding the Ub-Rhodamine 110 substrate. e. Immediately measure the fluorescence intensity kinetically over a set period.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each compound concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the data to a dose-response curve.[14][15]

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.

Principle: A reagent such as CellTiter-Glo® is used, which measures the amount of ATP present, an indicator of metabolically active cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Lysis and Signal Detection: a. Equilibrate the plate to room temperature. b. Add the CellTiter-Glo® Reagent to each well to lyse the cells and generate a luminescent signal. c. Mix on an orbital shaker and incubate to stabilize the signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.[14]

Western Blotting

This technique is used to detect changes in the levels of specific proteins (e.g., p53, MDM2, and markers of apoptosis) following treatment with the inhibitor.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a designated time. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-MDM2). c. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.[3][14]

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: A generalized workflow for Western Blotting analysis.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD-SCID mice).[16][17]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Regularly measure tumor volume and the body weight of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the inhibitor.[14][16]

Other Regulated Signaling Pathways

In addition to the p53 pathway, USP7 is known to regulate other signaling cascades that are important in cancer. Inhibition of USP7 by this compound could therefore have broader anti-cancer effects.

Wnt/β-catenin Signaling

USP7 can act as both a positive and a negative regulator of the Wnt/β-catenin pathway. For instance, it can deubiquitinate and stabilize β-catenin, promoting its activity.[8] Conversely, it can also deubiquitinate Axin, a negative regulator of the pathway, leading to its stabilization and subsequent suppression of Wnt signaling.[11]

NF-κB Signaling

USP7 can directly deubiquitinate components of the NF-κB pathway, such as p65, or indirectly modulate the pathway through upstream factors.[11] This can lead to the activation of NF-κB signaling, which is involved in inflammation and cell survival.

Other_Pathways USP7 USP7 Wnt Wnt/β-catenin Signaling USP7->Wnt Regulates NFkB NF-κB Signaling USP7->NFkB Regulates Tumor_Progression Tumor Progression Wnt->Tumor_Progression NFkB->Tumor_Progression

Caption: USP7 regulation of Wnt/β-catenin and NF-κB signaling pathways.

Conclusion and Future Directions

This compound is a valuable research tool for studying the biological functions of USP7 and holds promise as a potential therapeutic agent for the treatment of cancer. Its ability to specifically inhibit USP7 and activate the p53 pathway provides a strong rationale for its further development.

Future research should focus on:

  • Optimizing Potency and Selectivity: Further medicinal chemistry efforts could lead to the development of even more potent and selective USP7 inhibitors based on the this compound scaffold.

  • In Vivo Efficacy in a Broader Range of Cancer Models: Evaluating the efficacy of this compound in various preclinical cancer models, including patient-derived xenografts, will be crucial.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies.[18]

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its target engagement in vivo.

References

HBX 19818: A Technical Guide to its Role as a USP7 Inhibitor in the p53 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled, primarily through interaction with its negative regulator, the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The stability of MDM2 itself is regulated by deubiquitinating enzymes (DUBs), among which Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a key player. This document provides a detailed technical overview of HBX 19818, a small molecule inhibitor of USP7, and elucidates its mechanism of action within the p53 signaling network. By inhibiting USP7, this compound disrupts the stabilization of MDM2, leading to its degradation and the subsequent accumulation and activation of p53. This guide presents the underlying mechanism, quantitative data, key experimental protocols, and visual pathways to facilitate a comprehensive understanding of this compound as a tool for research and potential therapeutic development.

Mechanism of Action: this compound and the USP7-MDM2-p53 Axis

Under normal physiological conditions, p53 levels are kept low to allow for cell proliferation. This is primarily achieved by MDM2, which binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome. The stability and activity of MDM2 are, in turn, maintained by USP7, which removes ubiquitin tags from MDM2, protecting it from degradation.[1][2] USP7 can also directly deubiquitinate and stabilize p53, creating a complex regulatory balance.[1][3]

This compound is a specific small-molecule inhibitor that targets the catalytic activity of USP7.[4][5] The mechanism of action of this compound involves binding to USP7 and weakening its deubiquitinating activity.[6] This inhibition disrupts the equilibrium of the p53-MDM2 feedback loop.

The key consequences of USP7 inhibition by this compound are:

  • Increased MDM2 Ubiquitination: With USP7 inhibited, MDM2 is no longer efficiently deubiquitinated. This leads to an accumulation of polyubiquitinated MDM2, targeting it for proteasomal degradation.[4][7]

  • p53 Stabilization and Accumulation: As MDM2 levels decrease, its ability to mediate p53 ubiquitination is significantly reduced. This results in the stabilization and accumulation of p53 protein within the cell.[7][8]

  • Activation of p53 Downstream Signaling: The accumulated p53 is transcriptionally active and upregulates its target genes, such as p21 (CDKN1A), which promotes cell cycle arrest, and other genes that initiate apoptosis.[1]

While the primary effect is mediated through MDM2 destabilization, it has been noted that the cellular effects of this compound may be only partially dependent on p53, suggesting involvement with other USP7 substrates.[1][7]

p53_pathway_HBX19818 cluster_normal Normal Cell Homeostasis cluster_inhibition Action of this compound p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription Proteasome Proteasome Degradation p53->Proteasome MDM2->p53 Ubiquitination USP7 USP7 USP7->MDM2 Deubiquitination (Stabilization) Ub Ubiquitin HBX This compound USP7_A USP7 HBX->USP7_A Inhibits p53_A p53 (Accumulates) Downstream p21, Apoptosis Genes p53_A->Downstream Activates Transcription MDM2_A MDM2 Proteasome_A Proteasome Degradation MDM2_A->Proteasome_A Degradation

Caption: The USP7-MDM2-p53 signaling axis and the intervention by this compound.

Quantitative Data

The efficacy and specificity of this compound have been characterized through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ (μM)CommentsReference
USP7 28.1 Specific inhibitor[4][5]
USP8> 200High specificity for USP7[4]
USP5> 200High specificity for USP7[4]
USP10> 200High specificity for USP7[4]
CYLD> 200High specificity for USP7[4]
UCH-L1> 200High specificity for USP7[4]
UCH-L3> 200High specificity for USP7[4]
SENP1 (SUMO Protease)> 200No cross-reactivity with SUMO protease[4]

Table 2: Cellular Activity of this compound

Cell LineAssayIC₅₀ (μM)EffectReference
HCT116 (Colon Cancer)Cell Proliferation~2Dose-dependent inhibition of proliferation[4]
HEK293 (Overexpressing USP7)Western Blot30 (Concentration Used)Increased polyubiquitinated Mdm2 levels[4]
Primary CLL CellsComet Assay8 (Concentration Used)3.92-fold increase in DNA damage vs. DMSO[9]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on the p53 pathway.

In Vitro USP7 Deubiquitination Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of purified USP7.

  • Materials:

    • Recombinant human USP7 enzyme.

    • Ubiquitin-rhodamine110 substrate.

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • This compound (dissolved in DMSO).

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • Add a fixed amount of recombinant USP7 enzyme to each well of the 384-well plate containing either the compound dilution or DMSO (vehicle control).

    • Incubate the enzyme and compound mixture for 15-30 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~485/535 nm) at 1-minute intervals for 30-60 minutes.

    • Calculate the reaction rate (slope of the linear phase of fluorescence increase over time).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Western Blot Analysis of p53 Pathway Proteins

This method is used to detect changes in the protein levels of p53, MDM2, and the p53 target p21 following treatment with this compound.

  • Materials:

    • Cancer cell line (e.g., HCT116, p53 wild-type).

    • Cell culture medium, FBS, and antibiotics.

    • This compound.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-USP7, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Protocol:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 2, 5, 10 μM) for a specified time (e.g., 8, 16, 24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading. Expected Outcome: A dose-dependent decrease in MDM2 and USP7 levels and a corresponding increase in p53 and p21 levels.

Cell Viability Assay (MTT/MTS)

This assay determines the effect of this compound on cell proliferation and viability.

  • Materials:

    • HCT116 cells.

    • 96-well cell culture plates.

    • This compound.

    • MTT or MTS reagent.

    • Solubilization solution (for MTT assay).

    • Microplate reader.

  • Protocol:

    • Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-only control.

    • Add MTS reagent to each well and incubate for 1-3 hours (or add MTT and incubate, followed by the addition of solubilization solution).

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the results to determine the IC₅₀, the concentration at which 50% of cell growth is inhibited.

Experimental Workflow Visualization

A typical workflow to characterize a USP7 inhibitor like this compound involves parallel assays to assess its biochemical, cellular, and molecular effects.

experimental_workflow cluster_assays Parallel Assays cluster_analysis Downstream Analysis start Seed Cells (e.g., HCT116) in appropriate plates treat Treat with this compound (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., MTS/MTT) treat->viability protein Harvest for Protein (Lysis, BCA Assay) treat->protein rna Harvest for RNA (RNA Extraction) treat->rna ic50 Calculate IC₅₀ viability->ic50 wb Western Blot Analysis (p53, MDM2, p21) protein->wb qpcr qRT-PCR Analysis (p21, PUMA mRNA) rna->qpcr

Caption: A standard experimental workflow for evaluating the effects of this compound.

Conclusion

This compound serves as a valuable chemical probe for elucidating the role of USP7 in cellular signaling, particularly within the p53 tumor suppressor pathway. Its specific inhibition of USP7 leads to the degradation of MDM2, thereby rescuing p53 from proteasomal degradation and reactivating its tumor-suppressive functions. The quantitative data and experimental protocols provided herein offer a framework for researchers to effectively utilize and study this compound. While this compound and its analogs have shown promise in preclinical models, further investigations, especially in vivo efficacy and safety studies, are necessary to validate the therapeutic potential of targeting USP7 in cancer.[1] The continued exploration of USP7 inhibitors like this compound is a promising avenue for the development of novel anti-cancer therapies.

References

HBX 19818: A Technical Whitepaper on the Discovery and Development of a Covalent USP7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of HBX 19818, a specific and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). Dysregulation of the ubiquitin-proteasome system is a hallmark of various malignancies, and USP7 has emerged as a critical therapeutic target due to its role in regulating the stability of key oncoproteins and tumor suppressors. This guide details the biochemical and cellular activity of this compound, its impact on the p53 signaling pathway, and summarizes key quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate the replication and further investigation of this compound.

Introduction

The ubiquitin-proteasome system (UPS) is a pivotal regulatory network controlling protein homeostasis and cellular signaling. Deubiquitinating enzymes (DUBs) are key components of the UPS, responsible for removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a ubiquitously expressed DUB that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage response, and immune surveillance.

Notably, USP7 is a key regulator of the MDM2-p53 tumor suppressor axis. By deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase, USP7 facilitates the ubiquitination and subsequent degradation of the p53 tumor suppressor. In many cancers, the overexpression of USP7 leads to diminished p53 activity, thereby promoting cell survival and proliferation. Consequently, the inhibition of USP7 presents a promising therapeutic strategy for reactivating p53 function and inducing apoptosis in cancer cells.

This compound was identified as a potent and selective inhibitor of USP7. This whitepaper will delve into the technical details of its discovery, its mechanism of action, and the available preclinical data supporting its potential as an anti-cancer agent.

Discovery and Chemical Properties

This compound emerged from medicinal chemistry efforts to develop more selective inhibitors of USP7, building upon earlier compounds such as HBX41,108. It is a small molecule inhibitor designed to covalently target the active site of USP7.

Chemical Structure: (Structure to be inserted if publicly available - currently not provided in search results)

Molecular Formula: C24H23ClN4O

Molecular Weight: 434.92 g/mol

Mechanism of Action

This compound functions as a specific and irreversible inhibitor of USP7. Its mechanism of action is characterized by the following key features:

  • Covalent Binding: this compound forms a covalent bond with the catalytic cysteine residue (Cys223) located within the active site of USP7. This irreversible binding leads to the inactivation of the enzyme.

  • Selective Inhibition: this compound exhibits high selectivity for USP7 over other deubiquitinating enzymes.

  • Modulation of the p53 Pathway: By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate its target genes, including those involved in cell cycle arrest and apoptosis.

USP7_p53_Pathway cluster_0 Normal Cellular State cluster_1 With this compound Treatment USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation HBX19818 This compound USP7_inhibited USP7 (Inhibited) HBX19818->USP7_inhibited Covalently Binds & Inhibits MDM2_ub MDM2 (Ubiquitinated) USP7_inhibited->MDM2_ub No Deubiquitination Proteasome_mdm2 Proteasome MDM2_ub->Proteasome_mdm2 Degradation p53_stable p53 (Stabilized & Active) Apoptosis Apoptosis p53_stable->Apoptosis Induces

Figure 1: Mechanism of this compound on the USP7-p53 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (μM)Assay TypeReference
USP7 28.1Biochemical Assay[1]
USP8>200Biochemical Assay[1]
USP5>200Biochemical Assay[1]
USP10>200Biochemical Assay[1]
CYLD>200Biochemical Assay[1]
UCH-L1>200Biochemical Assay[1]
UCH-L3>200Biochemical Assay[1]
SENP1 (SUMO Protease)>200Biochemical Assay[1]

Table 2: Cellular Activity of this compound

Cell LineParameterValueReference
HCT116 (Colon Cancer)Proliferation IC50~2 μM[1]
Primary CLL CellsDNA Damage Increase (vs. DMSO)3.92-fold
Healthy Donor LymphocytesDNA Damage Increase (vs. DMSO)2.42-fold

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established methods and information inferred from the available literature.

In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110 Assay)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

  • This compound

  • DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the this compound dilutions to the wells. Include a DMSO-only control.

  • Add the USP7 enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Ub-Rho110 substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Monitor the fluorescence kinetically over a period of 30-60 minutes.

  • The rate of reaction is determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.

USP7_Inhibition_Assay cluster_workflow Experimental Workflow start Prepare Serial Dilutions of this compound in DMSO plate_prep Add Assay Buffer and This compound to 384-well Plate start->plate_prep enzyme_add Add Recombinant USP7 Enzyme plate_prep->enzyme_add incubation Incubate at RT (15-30 min) enzyme_add->incubation substrate_add Add Ub-Rho110 Substrate incubation->substrate_add readout Kinetic Fluorescence Reading (Ex: 485nm, Em: 535nm) substrate_add->readout analysis Calculate Reaction Rates and IC50 Value readout->analysis

References

HBX 19818: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of HBX 19818, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical identity and properties.

PropertyValue
IUPAC Name 9-Chloro-5,6,7,8-tetrahydro-N-[3-[methyl(phenylmethyl)amino]propyl]-2-acridinecarboxamide
CAS Number 1426944-49-1
Molecular Formula C₂₅H₂₈ClN₃O
Molecular Weight 421.96 g/mol
SMILES String CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4
InChI Key ZCALMLVWZSQGGR-UHFFFAOYSA-N
Appearance Solid powder
Purity Typically >99%
Solubility Soluble in DMSO (≥ 5 mg/mL), Ethanol (≥ 5 mg/mL), and Water (≥ 5 mg/mL)[1]

Biological Activity and Mechanism of Action

This compound is a specific and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle regulation and DNA damage repair.[2][3]

In Vitro and Cellular Activity
ParameterValueTarget/Cell Line
IC₅₀ (USP7, cell-free assay) 28.1 µMUSP7
IC₅₀ (USP7, in human cancer cells) ~6 µMHuman cancer cells
IC₅₀ (HCT116 cell proliferation) ~2 µMHCT116
Selectivity vs. other DUBs IC₅₀ > 200 µM for USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, and SENP1Other DUBs
Mechanism of Action

This compound acts as a covalent inhibitor of USP7.[3] It binds to the active site of USP7, leading to the inhibition of its deubiquitinating activity.[4] This inhibition results in the accumulation of polyubiquitinated forms of USP7 substrates, most notably the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] The stabilization and activation of p53 lead to the induction of p53-mediated apoptosis in cancer cells.[4] Furthermore, inhibition of USP7 by this compound has been shown to induce DNA damage.[5]

Signaling Pathways

The primary signaling pathway affected by this compound is the USP7-MDM2-p53 axis. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. By inhibiting USP7, this compound disrupts this cycle, leading to the accumulation and activation of p53.

USP7_p53_pathway cluster_0 Normal Cellular Conditions cluster_1 With this compound Treatment USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) p53 p53 MDM2->p53 ubiquitinates (targets for degradation) Proteasome Proteasome p53->Proteasome degradation Ub Ubiquitin HBX19818 This compound USP7_inhibited USP7 HBX19818->USP7_inhibited inhibits MDM2_ub Ub-MDM2 USP7_inhibited->MDM2_ub ubiquitination proceeds Proteasome_2 Proteasome MDM2_ub->Proteasome_2 degradation p53_active p53 (stabilized and active) Apoptosis Apoptosis p53_active->Apoptosis induces USP7_inhibition_assay cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents: - Recombinant USP7 - this compound serial dilutions - Ubiquitin-AMC substrate - Assay Buffer start->prepare_reagents incubation Incubate USP7 with This compound or DMSO prepare_reagents->incubation add_substrate Add Ubiquitin-AMC substrate to initiate reaction incubation->add_substrate measure_fluorescence Measure fluorescence intensity over time (kinetic read) add_substrate->measure_fluorescence data_analysis Analyze data and calculate IC50 value measure_fluorescence->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Inhibition of USP7 by HBX 19818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the inhibition of Ubiquitin-Specific Protease 7 (USP7) by the small molecule inhibitor HBX 19818. It is designed to be a valuable resource for researchers and professionals involved in oncology drug discovery and the study of the ubiquitin-proteasome system.

Core Principles of USP7 Inhibition by this compound

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including DNA damage repair, cell cycle control, and apoptosis.[1] Dysregulation of USP7 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[2]

This compound is a specific inhibitor of USP7 that has been shown to induce apoptosis in cancer cells.[2] The primary mechanism of action of this compound involves the covalent modification of the catalytic cysteine residue (Cys223) within the active site of USP7. This irreversible binding effectively inactivates the deubiquitinating function of the enzyme.[3][4]

The inhibition of USP7 by this compound leads to the destabilization of key USP7 substrates, most notably the E3 ubiquitin ligase MDM2.[3] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn targets the tumor suppressor protein p53 for proteasomal degradation.[3] By inhibiting USP7, this compound promotes the ubiquitination and subsequent degradation of MDM2. This reduction in MDM2 levels leads to the accumulation and activation of p53, which can then trigger cell cycle arrest and apoptosis in tumor cells.[2][3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a basis for its characterization as a USP7 inhibitor.

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 (In Vitro) 28.1 µMRecombinant USP7 enzyme[5]
IC50 (Cellular) ~6 µMHuman cancer cells[6]
IC50 (HCT116 Proliferation) ~2 µMHCT116 colon cancer cells[6]

Table 2: Selectivity Profile of this compound

DeubiquitinaseIC50 (µM)Reference
USP7 28.1 [6]
USP8> 200[6]
USP5> 200[6]
USP10> 200[6]
CYLD> 200[6]
UCH-L1> 200[6]
UCH-L3> 200[6]
SENP1 (SUMO protease)> 200[6]

Table 3: Effects of this compound on Downstream Targets

Target ProteinEffectConcentrationCell LineReference
Polyubiquitinated p53 Inhibition of deubiquitination1.5 - 100 µMIn vitro assay[6]
Polyubiquitinated MDM2 Increased levels30 µMUSP7-overproducing HEK293 cells[6]

Signaling Pathways and Experimental Workflows

USP7-p53 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of USP7 in the p53 signaling pathway and the mechanism of action of this compound.

USP7_p53_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome MDM2->Proteasome Degradation p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest HBX19818 This compound HBX19818->USP7 Inhibits (Covalent Binding to Cys223) Ub Ubiquitin

Caption: The USP7-p53 signaling pathway and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow for characterizing a USP7 inhibitor like this compound.

Experimental_Workflow Start Start: Characterization of this compound Biochemical_Assay In Vitro Deubiquitination Assay (e.g., Ub-Rhodamine 110) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Selectivity_Profiling Selectivity Profiling (Panel of DUBs) Determine_IC50->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., HCT116 cells) Selectivity_Profiling->Cell_Based_Assays Proliferation_Assay Cell Proliferation Assay (e.g., MTT, WST-1) Cell_Based_Assays->Proliferation_Assay Western_Blot Western Blot Analysis (p53, MDM2, Ub-proteins) Cell_Based_Assays->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cell_Based_Assays->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Based_Assays->Apoptosis_Assay Conclusion Conclusion: Characterize this compound as a specific, cell-active USP7 inhibitor Proliferation_Assay->Conclusion Western_Blot->Conclusion Cell_Cycle_Analysis->Conclusion Apoptosis_Assay->Conclusion

Caption: A typical experimental workflow for characterizing a USP7 inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Deubiquitination Assay (Ubiquitin-Rhodamine 110)

This assay directly measures the enzymatic activity of USP7 and its inhibition by this compound.

  • Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is a fluorogenic substrate where the fluorescence of rhodamine 110 is quenched. Upon cleavage by USP7, the free rhodamine 110 fluoresces, and the increase in fluorescence is proportional to enzyme activity.

  • Materials:

    • Recombinant human USP7 enzyme

    • Ub-Rho110 substrate

    • This compound

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a 2x solution of recombinant USP7 in assay buffer.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further into assay buffer to create a 10x stock.

    • Add 2 µL of the 10x this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the 2x USP7 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Prepare a 10x solution of Ub-Rho110 substrate in assay buffer.

    • Initiate the reaction by adding 8 µL of the 10x Ub-Rho110 solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.

HCT116 Cell Proliferation Assay (WST-1)

This assay assesses the anti-proliferative effects of this compound on the HCT116 human colon cancer cell line.

  • Materials:

    • HCT116 cells

    • McCoy's 5A Medium supplemented with 10% FBS and penicillin-streptomycin

    • This compound

    • WST-1 cell proliferation reagent

    • 96-well tissue culture plates

    • Microplate reader

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of p53 and MDM2

This protocol is used to determine the effect of this compound on the protein levels of p53 and MDM2.

  • Materials:

    • HCT116 cells

    • This compound

    • RIPA buffer with protease and deubiquitinase inhibitors

    • Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1 to 50 µM) or DMSO for 24 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay is used to determine the effect of this compound on the cell cycle distribution of HCT116 cells.

  • Materials:

    • HCT116 cells

    • This compound

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed HCT116 cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to quantify the induction of apoptosis by this compound in HCT116 cells.

  • Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Materials:

    • HCT116 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed HCT116 cells in 6-well plates and treat with this compound for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Add additional binding buffer and analyze the samples immediately by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Conclusion

This compound is a specific, covalent inhibitor of USP7 that demonstrates both in vitro and cellular activity. Its mechanism of action, centered on the disruption of the USP7-MDM2-p53 axis, leads to the stabilization of p53 and the induction of apoptosis in cancer cells. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of USP7 inhibitors as potential cancer therapeutics. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding the core principles of USP7 inhibition by this compound.

References

HBX 19818: A Technical Guide to its Preliminary Research Applications in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HBX 19818 has emerged as a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various oncogenic pathways. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its mechanism of action, preclinical efficacy in cancer models, and detailed experimental protocols. The presented data highlights the potential of this compound as a promising candidate for further drug development in oncology.

Introduction to this compound and its Target: USP7

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), plays a critical role in regulating the stability and function of numerous proteins involved in cell cycle control, DNA damage response, and apoptosis.[1] USP7 removes ubiquitin tags from its substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP7 include the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Mdm2.[2]

Under normal physiological conditions, USP7 contributes to the delicate balance of the p53-Mdm2 pathway. However, in many cancers, USP7 is overexpressed, leading to the preferential deubiquitination and stabilization of Mdm2.[2] This, in turn, promotes the degradation of p53, thereby abrogating its tumor-suppressive functions and contributing to cancer cell survival and proliferation.

This compound is a small molecule inhibitor that covalently binds to the catalytic domain of USP7, inhibiting its deubiquitinating activity.[3][4] This inhibition leads to the destabilization of Mdm2, subsequent stabilization and activation of p53, and ultimately, apoptosis in cancer cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary research on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
USP7Cell-free enzymatic assay28.1 μM[2][6][7]
USP7In human cancer cells~6 μM[6]
HCT116 cell proliferationBrdU incorporation assay~2 μM[6]

Table 2: Selectivity Profile of this compound

EnzymeIC50
USP8> 200 μM
USP5> 200 μM
USP10> 200 μM
CYLD> 200 μM
UCH-L1> 200 μM
UCH-L3> 200 μM
SENP1 (SUMO protease)> 200 μM
Data sourced from MedchemExpress.[6]

Table 3: In Vitro Effects of this compound on DNA Damage

Cell TypeTreatmentFold Increase in DNA Damage (vs. DMSO)AssayReference
Primary CLL cells8 µM this compound for 6 hours3.92-foldComet assay[8]
Healthy donor lymphocytes8 µM this compound for 6 hours2.42-foldComet assay[8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: The USP7-Mdm2-p53 Signaling Pathway

The primary mechanism of action of this compound involves the targeted inhibition of USP7, leading to the activation of the p53 tumor suppressor pathway.

HBX19818_Mechanism_of_Action cluster_0 Normal State (USP7 Active) cluster_1 This compound Treatment USP7_active USP7 Mdm2_active Mdm2 USP7_active->Mdm2_active Deubiquitinates (Stabilizes) USP7_active->Mdm2_active p53_active p53 Mdm2_active->p53_active Ubiquitinates (Targets for Degradation) Proteasome_active Proteasome Mdm2_active->Proteasome_active Self-Ubiquitination & Degradation p53_active->Proteasome_active Degradation HBX19818 This compound USP7_inactive USP7 (Inactive) HBX19818->USP7_inactive Inhibits Mdm2_inactive Mdm2 USP7_inactive->Mdm2_inactive No Deubiquitination p53_stabilized p53 (Stabilized) Mdm2_inactive->p53_stabilized No Ubiquitination Proteasome_inactive Proteasome Mdm2_inactive->Proteasome_inactive Degradation Apoptosis Apoptosis p53_stabilized->Apoptosis Induces

Caption: Mechanism of action of this compound on the USP7-Mdm2-p53 pathway.

Experimental Workflow: In Vitro Cell Proliferation Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell proliferation.

Cell_Proliferation_Workflow start Seed Cancer Cells (e.g., HCT116) in 96-well plates treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation brdu Add BrdU labeling reagent incubation->brdu fixation Fix and denature DNA brdu->fixation detection Add anti-BrdU antibody fixation->detection readout Measure absorbance or fluorescence detection->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for a BrdU-based cell proliferation assay.

Experimental Workflow: Western Blot Analysis

This workflow illustrates the steps for analyzing protein level changes in response to this compound treatment.

Western_Blot_Workflow start Treat cells with This compound lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p53, anti-Mdm2) blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate secondary_ab->detection imaging Image blot detection->imaging

Caption: General workflow for Western blot analysis.

Detailed Experimental Protocols

In Vitro USP7 Kinase Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on deubiquitinating enzymes.

Objective: To determine the IC50 of this compound against purified USP7 enzyme.

Materials:

  • Purified recombinant human USP7 enzyme

  • Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) substrate

  • This compound

  • USP7 reaction buffer (50 mM Tris-HCl pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL BSA)

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in USP7 reaction buffer to the desired final concentrations.

  • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of purified USP7 enzyme (e.g., 100 pM final concentration) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of Ub-AMC substrate (e.g., 300 nM final concentration).

  • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every 5 minutes for 60 minutes) at room temperature using a fluorescence plate reader.

  • Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

This protocol describes the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2-deoxyuridine (BrdU) into newly synthesized DNA.[6]

Objective: To determine the effect of this compound on the proliferation of cancer cell lines (e.g., HCT116).

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • BrdU labeling solution (10 µM)

  • Fixing/denaturing solution (e.g., 2 N HCl)

  • Anti-BrdU antibody conjugated to a fluorescent dye or enzyme

  • Wash buffers

  • 96-well clear-bottom black plates

  • Flow cytometer or microplate reader

Procedure:

  • Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) for 72 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the labeling medium and fix the cells.

  • Denature the DNA by adding a fixing/denaturing solution and incubating for 30 minutes at room temperature.

  • Wash the cells and add the anti-BrdU antibody. Incubate for 60-90 minutes at room temperature.

  • Wash the cells to remove unbound antibody.

  • Quantify the incorporated BrdU by measuring the fluorescence or absorbance using a microplate reader or by flow cytometry.

  • Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Expression

This protocol details the detection of changes in protein levels of p53, Mdm2, and USP7 in cells treated with this compound.

Objective: To assess the effect of this compound on the protein expression levels of key components of the USP7 signaling pathway.

Materials:

  • HCT116 cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-Mdm2, anti-USP7, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 10, 20, 30 µM) or DMSO for a specified time (e.g., 8, 16, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. Use β-actin as a loading control to normalize protein levels.

In Vivo Murine Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[8]

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., HCT116 or a Chronic Lymphocytic Leukemia cell line like MEC1)

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal or oral administration) or vehicle to the respective groups.

  • Measure tumor volume (Volume = 0.5 x length x width²) and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to evaluate treatment efficacy.

Conclusion and Future Directions

Preliminary research strongly supports the potential of this compound as a targeted therapeutic agent for cancers with USP7 overexpression or a dependency on the p53-Mdm2 pathway. Its ability to specifically inhibit USP7, leading to p53 activation and cancer cell death, has been demonstrated in various in vitro and in vivo models. The detailed protocols provided in this guide offer a foundation for further investigation into the efficacy and mechanism of action of this compound.

Future research should focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of this compound.

  • Evaluating its efficacy in a broader range of cancer models, including patient-derived xenografts.

  • Investigating potential synergistic effects when combined with standard-of-care chemotherapies or other targeted agents.

  • Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

The continued exploration of this compound and other USP7 inhibitors holds significant promise for the development of novel and effective cancer treatments.

References

An In-depth Technical Guide to the Deubiquitinating Enzyme Inhibitor HBX 19818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Deubiquitinating enzymes (DUBs) are key components of the UPS, responsible for removing ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a promising therapeutic target due to its role in regulating the stability of key oncoproteins and tumor suppressors. HBX 19818 is a small molecule inhibitor that specifically targets USP7, demonstrating potential as a chemical probe to investigate USP7 biology and as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the signaling pathways it modulates.

Introduction to this compound

This compound is a selective inhibitor of the deubiquitinating enzyme USP7.[1] It belongs to a class of amidotetrahydroacridine derivatives and has been instrumental in elucidating the cellular functions of USP7.[2] By inhibiting USP7, this compound disrupts the deubiquitination of several key proteins involved in cell cycle control and apoptosis, making it a valuable tool for cancer research and drug development.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of USP7.[1] USP7 is a cysteine protease that cleaves the isopeptide bond between ubiquitin and its substrate proteins. This compound binds to USP7 and weakens its deubiquitinating activity.[1] This leads to the accumulation of polyubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation.

One of the most well-characterized downstream effects of USP7 inhibition by this compound is the activation of the p53 tumor suppressor pathway.[1] Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, leading to its degradation. By inhibiting USP7, this compound causes the destabilization and degradation of MDM2.[1] This results in the accumulation and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (μM)NotesReference
USP7Biochemical Assay28.1[1][3]
USP8Biochemical Assay> 200Demonstrates selectivity.[1]
USP5Biochemical Assay> 200Demonstrates selectivity.[1]
USP10Biochemical Assay> 200Demonstrates selectivity.[1]
CYLDBiochemical Assay> 200Demonstrates selectivity.[1]
UCH-L1Biochemical Assay> 200Demonstrates selectivity.[1]
UCH-L3Biochemical Assay> 200Demonstrates selectivity.[1]
SENP1Biochemical Assay> 200A SUMO protease; demonstrates selectivity.[1]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeAssay TypeIC50 (μM)NotesReference
HCT-116Colon CarcinomaCell Proliferation~2[1]
MEC1Chronic Lymphocytic LeukemiaCell ViabilityNot explicitly stated, but effective at reducing tumor load in vivo.[2]

Signaling Pathways Modulated by this compound

This compound, through its inhibition of USP7, impacts several critical cellular signaling pathways.

The p53-MDM2 Pathway

As a central mechanism, this compound disrupts the USP7-mediated stabilization of MDM2, leading to p53 activation.

p53_MDM2_Pathway cluster_inhibition Inhibition by this compound cluster_deubiquitination Deubiquitination cluster_ubiquitination Ubiquitination & Degradation USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) HBX19818 This compound HBX19818->USP7 inhibits p53 p53 MDM2->p53 ubiquitinates Ub Ubiquitin Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 activation.

DNA Damage Response

This compound treatment has been shown to induce the accumulation of DNA damage. This can occur through the disruption of USP7's role in DNA repair processes.

DNA_Damage_Response HBX19818 This compound USP7 USP7 HBX19818->USP7 inhibits DNARepairProteins DNA Repair Proteins (e.g., Claspin) USP7->DNARepairProteins stabilizes DNADamage DNA Damage Accumulation DNARepairProteins->DNADamage prevents CellDeath Cell Death DNADamage->CellDeath

Caption: this compound induces DNA damage by disrupting USP7-mediated stabilization of DNA repair proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro USP7 Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound against purified USP7.

USP7_Inhibition_Assay Start Start PrepareReagents Prepare Reagents: - USP7 Enzyme - this compound (serial dilutions) - Ub-AMC substrate - Assay Buffer Start->PrepareReagents Incubate Incubate USP7 with This compound or DMSO PrepareReagents->Incubate AddSubstrate Add Ub-AMC Substrate Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) AddSubstrate->MeasureFluorescence AnalyzeData Analyze Data: Calculate IC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro USP7 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).

    • Dilute purified recombinant USP7 enzyme in assay buffer to the desired final concentration (e.g., 1-10 nM).

    • Prepare the fluorogenic substrate, Ubiquitin-AMC (Ub-AMC), in assay buffer to a final concentration of approximately 100-500 nM.

  • Assay Procedure:

    • In a 96-well black plate, add the serially diluted this compound or DMSO (vehicle control).

    • Add the diluted USP7 enzyme to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the Ub-AMC substrate to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to determine the effect of this compound on cancer cell proliferation.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO as a vehicle control.

  • Incubation:

    • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Western Blotting for Protein Expression and Ubiquitination

This protocol is for assessing the levels of specific proteins (e.g., p53, MDM2, γH2AX) and their ubiquitination status following this compound treatment.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For ubiquitination studies, include a DUB inhibitor cocktail (e.g., PR-619) in the lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p53, anti-MDM2, anti-γH2AX, anti-ubiquitin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

In Vivo Studies

This compound has been evaluated in a MEC1 Chronic Lymphocytic Leukemia (CLL) murine xenograft model.[2] In this model, therapeutic doses of this compound were well-tolerated by the mice and resulted in a reduction of the tumor load.[2] These findings suggest that targeting USP7 with inhibitors like this compound has potential as a therapeutic strategy for certain cancers.

Conclusion

This compound is a valuable research tool for studying the biology of USP7 and the broader ubiquitin-proteasome system. Its specificity for USP7 allows for the targeted investigation of this deubiquitinating enzyme in various cellular processes, including cell cycle control, DNA damage response, and apoptosis. The in vitro and in vivo data generated with this compound have provided a strong rationale for the continued development of USP7 inhibitors as potential anti-cancer agents. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further characterizing the therapeutic potential of targeting USP7.

References

Methodological & Application

Application Notes and Protocols: HBX 19818 Treatment for HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 19818 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). In the context of oncology, USP7 is a critical regulator of the tumor suppressor protein p53. Under normal physiological conditions, USP7 deubiquitinates both p53 and its primary E3 ubiquitin ligase, MDM2, leading to their stabilization. However, in many cancer types, this regulatory axis is dysregulated. Inhibition of USP7 by this compound in cancer cells with wild-type p53, such as the HCT116 human colorectal carcinoma cell line, prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. This reduction in MDM2 levels results in the stabilization and accumulation of p53. Elevated p53 then transcriptionally activates its downstream targets, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). The interplay between these effectors ultimately determines the cellular outcome, with a significant shift towards apoptosis in HCT116 cells treated with this compound. These application notes provide a detailed protocol for the treatment of HCT116 cells with this compound and the subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: this compound in HCT116 Cells

The primary mechanism of action of this compound in HCT116 cells is the induction of p53-mediated apoptosis through the inhibition of USP7. This signaling cascade is initiated by the specific binding of this compound to USP7, which inhibits its deubiquitinase activity. This leads to an accumulation of ubiquitinated MDM2, which is then targeted for degradation by the proteasome. The subsequent decrease in MDM2 levels allows for the stabilization and activation of p53. Activated p53 then transcriptionally upregulates a suite of target genes, including those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BBC3 encoding PUMA). In HCT116 cells, this signaling cascade culminates in the induction of apoptosis.

HBX19818_Pathway HBX19818 This compound USP7 USP7 HBX19818->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) p21 p21 p53->p21 Upregulates PUMA PUMA p53->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound signaling pathway in HCT116 cells.

Data Presentation

The following tables summarize the expected quantitative data from key experiments following this compound treatment of HCT116 cells. The data presented are representative and based on the known IC50 and mechanism of action of this compound and similar p53-activating compounds in this cell line.

Table 1: Effect of this compound on HCT116 Cell Viability (72-hour treatment)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
0.585.3± 4.8
1.068.1± 3.9
2.050.2± 3.1
5.032.7± 2.5
10.015.4± 1.8

Table 2: Induction of Apoptosis in HCT116 Cells by this compound (48-hour treatment)

This compound Concentration (µM)Percentage of Apoptotic Cells (%)Standard Deviation
0 (Vehicle Control)5.1± 1.2
1.015.8± 2.1
2.035.2± 3.5
5.060.7± 4.8

Table 3: Cell Cycle Distribution of HCT116 Cells Treated with this compound (24-hour treatment)

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)45.235.119.7
2.060.525.314.2
5.072.118.59.4

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: HCT116 (ATCC® CCL-247™), human colorectal carcinoma.

  • Culture Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis HCT116 HCT116 Cell Culture Seed Seed Cells in Multi-well Plates HCT116->Seed HBX_prep Prepare this compound Working Solutions Treat Treat with this compound HBX_prep->Treat Seed->Treat Viability Cell Viability Assay (BrdU) Treat->Viability Apoptosis Apoptosis Assay (Western Blot) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle

Application Notes and Protocols for Immunoprecipitation of USP7 Substrates with HBX 19818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and activity of a wide array of substrate proteins. By cleaving ubiquitin chains, USP7 rescues its substrates from proteasomal degradation, thereby influencing critical cellular processes such as the DNA damage response, cell cycle regulation, apoptosis, and immune surveillance.[1][2] Dysregulation of USP7 activity is frequently observed in various cancers, where it often contributes to tumorigenesis by stabilizing oncoproteins and destabilizing tumor suppressors.[1]

A key regulatory axis controlled by USP7 is the p53-MDM2 pathway. USP7 can deubiquitinate and stabilize both the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2.[3] However, USP7's preferential interaction with MDM2 leads to the suppression of p53's tumor-suppressive functions, making USP7 an attractive therapeutic target in cancers retaining wild-type p53.[3]

HBX 19818 is a specific inhibitor of USP7.[4] It binds to USP7, weakening its deubiquitinating activity, which in turn leads to the accumulation of polyubiquitinated USP7 substrates and their subsequent degradation by the proteasome.[1][5] This application note provides detailed protocols for the use of this compound to study the ubiquitination of USP7 substrates through immunoprecipitation, enabling researchers to investigate the functional consequences of USP7 inhibition.

Data Presentation

The inhibitory activity of this compound on USP7 and its cellular effects are summarized below. This table also includes representative data that could be obtained from the protocols described herein.

ParameterValueCell Line/SystemNotes
In Vitro Activity
IC50 (USP7)28.1 µMCell-free enzymatic assay[4]
Cellular Activity
IC50 (USP7)~6 µMHuman cancer cells
IC50 (Proliferation)~2 µMHCT116 cells
Exemplary Experimental Data
Fold Increase in MDM2 Ubiquitination[Insert experimental value, e.g., 3.5-fold]HEK293 cells treated with 30 µM this compoundDetermined by immunoprecipitation of MDM2 followed by Western blot for ubiquitin.
Fold Increase in p53 Ubiquitination[Insert experimental value, e.g., 2.8-fold]HCT116 cells treated with this compoundDetermined by immunoprecipitation of p53 followed by Western blot for ubiquitin.

Signaling Pathways and Mechanism of Action

USP7 is a central regulator of multiple signaling pathways. Its inhibition by this compound has significant downstream effects, most notably on the p53-MDM2 tumor suppressor axis.

USP7_p53_MDM2_Pathway USP7-p53/MDM2 Signaling Pathway cluster_ub Ubiquitination/Deubiquitination Cycle USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome Proteasome MDM2->Proteasome Degradation p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces HBX19818 This compound HBX19818->USP7 Inhibits

Caption: The USP7-p53/MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the immunoprecipitation of USP7 substrates following treatment with this compound.

Experimental Workflow

The general workflow for investigating the effect of this compound on the ubiquitination of USP7 substrates is outlined below.

IP_Workflow Immunoprecipitation Workflow A 1. Cell Culture & Treatment (this compound or DMSO) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification B->C D 4. Immunoprecipitation (Anti-substrate or Anti-ubiquitin Ab) C->D E 5. Wash Beads D->E F 6. Elution E->F G 7. Western Blot Analysis F->G

Caption: A generalized workflow for the immunoprecipitation of USP7 substrates.

Detailed Protocol: Immunoprecipitation of Ubiquitinated Substrates

This protocol is designed for the enrichment of ubiquitinated proteins from cells treated with this compound.

Materials:

  • This compound (prepared in DMSO)

  • Cell culture reagents

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail

  • N-ethylmaleimide (NEM)

  • BCA Protein Assay Kit

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Primary antibody for immunoprecipitation (e.g., anti-MDM2, anti-p53, or anti-ubiquitin)

  • Wash Buffer (e.g., modified RIPA buffer or PBS with 0.1% Tween-20)

  • 2x Laemmli Sample Buffer

  • Primary and secondary antibodies for Western blotting

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentration of this compound (e.g., 30-50 µM) or DMSO as a vehicle control for a specified duration (e.g., 4-8 hours). c. For enhanced detection of ubiquitinated proteins, a proteasome inhibitor (e.g., MG132) can be added during the final 4-6 hours of this compound treatment.

  • Cell Lysis: a. Following treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA Lysis Buffer supplemented with protease inhibitors and 5-10 mM NEM to the culture dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Clarify the lysate by centrifugation at approximately 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of the lysate using a BCA Protein Assay Kit. b. Equalize the protein concentration of all samples by diluting with lysis buffer.

  • Immunoprecipitation: a. Pre-clearing (Optional): To reduce non-specific binding, incubate 0.5-1 mg of protein lysate with protein A/G beads for 30-60 minutes at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube. b. Add the appropriate amount of immunoprecipitating antibody to the lysate. c. Incubate overnight at 4°C with gentle rotation. d. Add pre-equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C on a rotator.

  • Washing: a. Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

  • Elution: a. After the final wash, remove all residual wash buffer. b. Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins. d. Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.

  • Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the appropriate primary and secondary antibodies to detect the protein of interest and its ubiquitination status.

Logical Relationship of this compound Action

The following diagram illustrates the logical steps from USP7 inhibition by this compound to the observable cellular outcomes.

HBX19818_Mechanism Mechanism of this compound Action A This compound Treatment B Binding to USP7 A->B C Inhibition of Deubiquitinase Activity B->C D Accumulation of Ubiquitinated USP7 Substrates (e.g., MDM2, p53) C->D E Proteasomal Degradation of Substrates D->E F Cellular Response (e.g., p53 stabilization, Apoptosis) E->F

Caption: Logical flow of events following cellular treatment with this compound.

References

Application Notes and Protocols for HBX 19818 in Protein Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 19818 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and activity of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis.[4][5] By inhibiting USP7, this compound offers a powerful tool to investigate the ubiquitin-proteasome system and to explore therapeutic strategies targeting protein degradation pathways.[4]

Mechanistically, this compound acts as a covalent inhibitor, targeting the catalytic cysteine residue (Cys223) in the active site of USP7. This inhibition leads to the accumulation of polyubiquitinated substrates of USP7, marking them for degradation by the proteasome. Notable substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[4][6] The interplay between USP7, MDM2, and p53 is a critical axis in cancer biology, and this compound serves as a valuable chemical probe to dissect this pathway.

These application notes provide detailed protocols for utilizing this compound to study protein stability and degradation, with a focus on target engagement, ubiquitination status, and substrate degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Parameter Value Assay Conditions Reference
IC50 (USP7, in vitro) 28.1 µMCell-free enzymatic assay[1][2][3]
IC50 (USP7, in cells) ~6 µMHuman cancer cells[1]
IC50 (Cell Proliferation) ~2 µMHCT116 cells[1]
Selectivity >200 µMUSP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, SENP1[1]
Experiment Cell Line Treatment Observed Effect Reference
DNA Damage Primary CLL cells8 µM this compound for 6 hours3.92-fold increase in DNA damage (Comet assay)[7]
DNA Damage Healthy donor lymphocytes8 µM this compound for 6 hours2.42-fold increase in DNA damage (Comet assay)[7]
MDM2 Ubiquitination HEK293 cells overproducing USP730 µM this compoundSignificantly higher levels of polyubiquitinated MDM2[1]
p53 Deubiquitination In vitro assay1.5, 4, 12, 36, or 100 µM this compoundInhibition of USP7-mediated deubiquitination of polyubiquitinated p53[1]
Chromatin Fraction HCT116 cells50 µM this compound for 4 or 8 hoursAltered expression of USP7, RING1B, BMI1, and Ub-H2A[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in studying protein stability.

HBX19818_Mechanism cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System This compound This compound USP7 USP7 This compound->USP7 inhibits MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) Ub Ubiquitin p53 p53 MDM2->p53 ubiquitinates (destabilizes) Proteasome Proteasome MDM2->Proteasome degradation p53->Proteasome degradation Experimental_Workflow Cell Culture Cell Culture Treat with this compound\n(Dose-response & Time-course) Treat with this compound (Dose-response & Time-course) Cell Culture->Treat with this compound\n(Dose-response & Time-course) Harvest Cells Harvest Cells Treat with this compound\n(Dose-response & Time-course)->Harvest Cells CETSA CETSA Harvest Cells->CETSA Target Engagement Ubiquitination Assay Ubiquitination Assay Harvest Cells->Ubiquitination Assay Ubiquitination Status Western Blot Western Blot Harvest Cells->Western Blot Protein Degradation Analyze Thermal Shift Analyze Thermal Shift CETSA->Analyze Thermal Shift Analyze Ubiquitin Smear Analyze Ubiquitin Smear Ubiquitination Assay->Analyze Ubiquitin Smear Quantify Protein Levels Quantify Protein Levels Western Blot->Quantify Protein Levels

References

Application Notes and Protocols for the Experimental Use of HBX 19818 in Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), in the context of neuroblastoma research. This document includes a summary of its mechanism of action, quantitative data on the effects of USP7 inhibitors on neuroblastoma cell lines, and detailed protocols for key in vitro experiments.

Introduction

Neuroblastoma is the most common extracranial solid tumor in children, and high-risk cases have a poor prognosis, necessitating the development of novel therapeutic strategies. The ubiquitin-proteasome system is a critical regulator of protein stability and its dysregulation is implicated in various cancers.[1] USP7, a deubiquitinating enzyme, has emerged as a promising therapeutic target in neuroblastoma due to its role in stabilizing oncoproteins and its association with poor clinical outcomes.[1] this compound is a specific inhibitor of USP7 with a half-maximal inhibitory concentration (IC50) of 28.1 μM. By inhibiting USP7, this compound can induce apoptosis and suppress tumor growth in cancer cells.

Mechanism of Action

The primary anti-tumor effect of USP7 inhibition in neuroblastoma is mediated through the reactivation of the p53 tumor suppressor pathway. In neuroblastoma cells with wild-type p53, USP7 inhibition is particularly effective.[1][2] The mechanism also involves the destabilization of other key oncogenic proteins, including EZH2 and N-Myc.[1][2][3]

The USP7-MDM2-p53 Axis: Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2] Inhibition of USP7 by this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, which in turn transcriptionally activates genes involved in apoptosis and cell cycle arrest, leading to tumor cell death.[2]

Downregulation of EZH2 and N-Myc: Beyond the p53 pathway, USP7 inhibition also impacts other critical players in neuroblastoma pathogenesis. USP7 has been shown to deubiquitinate and stabilize Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often overexpressed in aggressive neuroblastoma.[2][3] Inhibition of USP7 leads to increased ubiquitination and degradation of EZH2.[2][3] Furthermore, USP7 inhibition results in decreased protein levels of N-Myc, a key oncogenic driver in a subset of high-risk neuroblastomas.[2][3]

USP7_Inhibition_Pathway cluster_0 This compound Action cluster_1 USP7-MDM2-p53 Axis cluster_2 Other Oncogenic Pathways HBX19818 This compound USP7 USP7 HBX19818->USP7 Inhibits NMyc_d N-Myc (Degraded) HBX19818->NMyc_d Leads to degradation EZH2_d EZH2 (Degraded) HBX19818->EZH2_d Leads to degradation MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) NMyc N-Myc USP7->NMyc Stabilizes (indirectly) EZH2 EZH2 USP7->EZH2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates MDM2_Ub MDM2 (Ubiquitinated) MDM2->MDM2_Ub Auto-ubiquitination (when USP7 is inhibited) p53_Ub p53 (Ubiquitinated) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Degradation2 Proteasomal Degradation MDM2_Ub->Degradation2 Degradation1 Proteasomal Degradation p53_Ub->Degradation1

Caption: Signaling pathway of USP7 inhibition by this compound in neuroblastoma.

Quantitative Data: In Vitro Efficacy of USP7 Inhibitors

Cell LineMYCN StatusTP53 StatusUSP7 InhibitorIC50 (µM)
SK-N-SHNon-amplifiedWild-typeAlmac40.25
NB-10Non-amplifiedWild-typeAlmac40.3
IMR-32AmplifiedWild-typeAlmac40.4
LAN-5AmplifiedWild-typeAlmac40.5
CHP-212Non-amplifiedWild-typeAlmac40.6
NBL-SNon-amplifiedWild-typeAlmac40.7
SK-N-ASNon-amplifiedMutantAlmac4>10
NGPAmplifiedWild-typeP22077~5
CHLA-255Non-amplifiedWild-typeP22077~7
NB-19AmplifiedWild-typeP22077>20
SK-N-ASNon-amplifiedMutantP22077>20

Note: The IC50 values for Almac4 were calculated from cell confluence curves.[1] The IC50 values for P22077 are approximate based on cell viability assays.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound in neuroblastoma research.

Cell Viability Assay (AlamarBlue)

This assay quantitatively measures cell proliferation and viability.

Cell_Viability_Workflow cluster_workflow AlamarBlue Cell Viability Assay Workflow A 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate B 2. Adherence (Overnight at 37°C) A->B C 3. Treat with this compound (Dose range & vehicle control) B->C D 4. Incubate (72 hours at 37°C) C->D E 5. Add AlamarBlue (10 µL/well) D->E F 6. Incubate (1-4 hours at 37°C) E->F G 7. Measure Fluorescence (Ex: 560 nm, Em: 590 nm) F->G H 8. Analyze Data (Calculate % viability & IC50) G->H

Caption: Workflow for the AlamarBlue cell viability assay.

Materials:

  • Neuroblastoma cell lines

  • 96-well cell culture plates

  • This compound

  • AlamarBlue® Cell Viability Reagent

  • Fluorescence microplate reader

Protocol:

  • Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

  • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[2]

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

  • Remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.

  • Incubate the plates for 72 hours at 37°C.[2]

  • Add 10 µL of AlamarBlue® reagent to each well.[2]

  • Incubate for 1-4 hours at 37°C, protected from light.[2]

  • Measure fluorescence with excitation at 560 nm and emission at 590 nm.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Pathway Activation

This protocol is to assess the effect of this compound on the protein levels of key signaling molecules.

Western_Blot_Workflow cluster_workflow Western Blot Analysis Workflow A 1. Cell Lysis (RIPA buffer) B 2. Protein Quantification (BCA assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (overnight) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (ECL) G->H I 9. Analysis H->I

Caption: Workflow for Western blot analysis.

Materials:

  • Neuroblastoma cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-EZH2, anti-N-Myc, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Quantify protein concentration using a BCA assay.[2]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.[2]

  • Separate proteins on an SDS-PAGE gel.[2]

  • Transfer proteins to a PVDF membrane.[2]

  • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2]

  • Wash the membrane three times for 5 minutes each with TBST.[2]

  • Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[2]

  • Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).[5]

Immunoprecipitation for Ubiquitination Analysis

This protocol is to determine if this compound treatment leads to increased ubiquitination of USP7 target proteins.

Materials:

  • Neuroblastoma cells treated with this compound and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein A/G agarose (B213101) beads

  • Primary antibody for immunoprecipitation (e.g., anti-MDM2, anti-EZH2)

  • Antibody for western blot detection (e.g., anti-ubiquitin)

Protocol:

  • Treat cells with this compound for the desired time, adding a proteasome inhibitor for the last 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Lyse cells and quantify protein concentration as described in the western blot protocol.

  • Pre-clear 1-2 mg of total protein lysate by incubating with 20-30 µL of protein A/G agarose beads for 1 hour at 4°C.[2]

  • Centrifuge and transfer the supernatant to a new tube.

  • Add 2-4 µg of the primary antibody for immunoprecipitation to the pre-cleared lysate.[2]

  • Incubate for 4-6 hours or overnight at 4°C with gentle rotation.[2]

  • Add 30-40 µL of fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[2]

  • Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[2]

  • Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 10 minutes.[2]

  • Analyze the eluate by western blotting using an antibody against ubiquitin to detect the ubiquitinated form of the target protein.[2]

Conclusion

This compound, as a specific inhibitor of USP7, holds promise as a research tool and potential therapeutic agent in neuroblastoma. Its mechanism of action through the p53 pathway and its impact on other key oncoproteins like N-Myc and EZH2 provide a strong rationale for its investigation. The protocols provided herein offer a framework for researchers to explore the efficacy and mechanism of this compound in various neuroblastoma models. Further studies, including in vivo experiments, are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: HBX 19818 in DNA Damage Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 19818 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in the DNA Damage Response (DDR), cell cycle control, and apoptosis.[4][5] Key substrates of USP7 include the tumor suppressor p53 and its primary negative regulator, MDM2. By inhibiting USP7, this compound prevents the deubiquitination of these and other substrate proteins, leading to their degradation or stabilization, which can be leveraged for therapeutic purposes in oncology.[2] These application notes provide a comprehensive overview of the utility of this compound in studying the DDR, complete with detailed experimental protocols and quantitative data.

Mechanism of Action in the DNA Damage Response

Under normal physiological conditions, USP7 contributes to the maintenance of low p53 levels by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Upon inhibition of USP7 by this compound, MDM2 is no longer stabilized, leading to its auto-ubiquitination and subsequent degradation. This reduction in MDM2 levels results in the accumulation and activation of p53.[2] Activated p53 can then transcriptionally activate target genes involved in cell cycle arrest, apoptosis, and DNA repair.

Furthermore, emerging evidence suggests that the effects of this compound on the DDR are not solely dependent on p53. Inhibition of USP7 has been shown to induce the accumulation of DNA damage markers, such as phosphorylated histone H2AX (γH2AX) and 53BP1 foci, indicating the generation of DNA double-strand breaks (DSBs).[1] This suggests that USP7 has additional roles in maintaining genomic stability, and its inhibition can directly impact DNA repair processes.

cluster_0 This compound Mechanism of Action HBX19818 This compound USP7 USP7 HBX19818->USP7 Inhibits DNADamage DNA Damage (γH2AX, 53BP1 foci) HBX19818->DNADamage Induces MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Degradation Proteasomal Degradation MDM2->Degradation p53->Degradation Activation p53-mediated Transcription p53->Activation CellCycleArrest Cell Cycle Arrest Activation->CellCycleArrest Apoptosis Apoptosis Activation->Apoptosis DNARepair DNA Repair Activation->DNARepair cluster_1 Western Blot Workflow A Cell Seeding & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis G->H cluster_2 Immunofluorescence Workflow A Cell Seeding on Coverslips & this compound Treatment B Fixation (PFA) A->B C Permeabilization (Triton X-100) B->C D Blocking C->D E Primary Antibody (anti-53BP1) D->E F Secondary Antibody (Alexa Fluor) E->F G Nuclear Staining (DAPI) F->G H Mounting & Imaging G->H I Quantification of Foci H->I

References

Application Notes and Protocols for HBX 19818, a USP7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of HBX 19818, a specific inhibitor of ubiquitin-specific protease 7 (USP7), for in vitro and in vivo experiments. This document includes information on the compound's mechanism of action, preparation of stock solutions, and protocols for key experiments to assess its biological activity.

Introduction

This compound is a potent and specific small molecule inhibitor of USP7 with an IC50 of 28.1 μM.[1] By inhibiting USP7, this compound prevents the deubiquitination of USP7 substrates, most notably the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2] This leads to the destabilization of MDM2 and the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.[2][3] These characteristics make this compound a valuable tool for studying the role of USP7 in cellular processes and for preclinical evaluation as a potential anti-cancer therapeutic.

Chemical Properties

PropertyValue
Chemical FormulaC₂₅H₂₈ClN₃O
Molecular Weight421.96 g/mol
CAS Number1426944-49-1

Data Presentation: Solubility and Storage

Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible experimental results.

Table 1: Solubility of this compound

SolventMaximum ConcentrationUse Case
DMSO≥ 11.84 mM (5 mg/mL)In Vitro Stock Solutions
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4.74 mM (2 mg/mL)In Vivo Formulation
10% DMSO, 90% Corn Oil≥ 4.74 mM (2 mg/mL)In Vivo Formulation

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureStability
Powder-20°CUp to 3 years
Stock Solution in DMSO-80°CUp to 2 years
Stock Solution in DMSO-20°CUp to 1 year
Working Solutions (Aqueous)4°CPrepare fresh; use within 24 hours

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Signaling Pathway

This compound primarily acts on the USP7-MDM2-p53 signaling pathway. Under normal physiological conditions, USP7 stabilizes MDM2 by removing ubiquitin tags, which in turn promotes the ubiquitination and subsequent degradation of the p53 tumor suppressor. By inhibiting USP7, this compound disrupts this process, leading to the accumulation and activation of p53, which can then initiate downstream cellular processes such as cell cycle arrest and apoptosis.

USP7_p53_pathway cluster_inhibition This compound Action cluster_regulation Cellular Regulation This compound This compound USP7 USP7 This compound->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) Proteasome Proteasome Degradation MDM2->Proteasome p53->Proteasome Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Ub Ub Ub->MDM2 Ub->p53

Caption: Mechanism of action of this compound on the USP7-MDM2-p53 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of this compound.

  • Add the calculated volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.22 mg of this compound.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as indicated in Table 2.

in_vitro_workflow Start Start Weigh this compound Weigh this compound Start->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Dissolve Dissolve Add DMSO->Dissolve Aliquot Aliquot Dissolve->Aliquot Store Store Aliquot->Store End End Store->End

Caption: Workflow for preparing an in vitro this compound stock solution.

Protocol 2: Cell Viability/Proliferation Assay

This protocol outlines a method to assess the effect of this compound on cancer cell proliferation using a standard colorimetric assay (e.g., MTT or CCK-8).

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20, 50 µM). Include a "vehicle control" with DMSO at the same final concentration as the treated wells.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of p53 and MDM2

This protocol is for detecting changes in p53 and MDM2 protein levels following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

western_blot_workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always consult the product's certificate of analysis for the most accurate and up-to-date information. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Determining the Optimal Concentration of HBX 19818 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 19818 is a specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.[1] Inhibition of USP7 by this compound leads to the accumulation of ubiquitinated proteins, which can trigger Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[2][3] A key component of the UPR is the upregulation of Binding Immunoglobulin Protein (BiP), also known as GRP78, a chaperone that aids in protein folding and alleviates ER stress. This document provides a detailed guide for determining the optimal concentration of this compound for use in various cell lines, focusing on its dual role as a USP7 inhibitor and an inducer of ER stress, as evidenced by increased BiP expression.

Mechanism of Action

This compound primarily functions by inhibiting the deubiquitinating activity of USP7.[1] This leads to an accumulation of polyubiquitinated proteins, which disrupts protein homeostasis and induces ER stress.[2][3] The cell responds to ER stress by activating the UPR, a signaling network aimed at restoring ER function. One of the central regulators of the UPR is the chaperone BiP. Under ER stress, BiP is upregulated to assist in the proper folding of proteins and prevent the aggregation of unfolded or misfolded proteins. Therefore, while this compound is a direct inhibitor of USP7, its downstream effects include the induction of BiP, making it a tool for studying the interplay between the ubiquitin-proteasome system and the ER stress response.

Determining the Optimal Concentration: A Two-Phase Approach

The optimal concentration of this compound can vary significantly between different cell lines due to variations in their genetic background, proliferation rate, and metabolic activity. A two-phase experimental approach is recommended to determine the ideal concentration for your specific cell line of interest.

Phase 1: Determining the IC50 for Cell Viability

The first phase involves a dose-response study to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of the target cell line. This will establish the concentration range at which the compound exhibits cytotoxic or cytostatic effects.

Phase 2: Confirming Mechanism of Action via BiP Induction

The second phase aims to confirm that the observed effects on cell viability are associated with the induction of ER stress. This is achieved by measuring the expression levels of BiP/GRP78 in response to this compound treatment at concentrations around the determined IC50.

Experimental Protocols

Phase 1: Determination of IC50 for Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4][5][6][7]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[8][9][10][11]

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
0 (Vehicle Control)100
0.1
0.5
1
5
10
25
50
100
Phase 2: Western Blot Analysis of BiP/GRP78 Induction

This protocol is for detecting the upregulation of BiP/GRP78 protein, a marker of ER stress, in response to this compound treatment.[12][13][14][15][16]

Materials:

  • Target cell line

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BiP/GRP78

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) and a vehicle control for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BiP/GRP78 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for BiP/GRP78 and the loading control.

    • Normalize the BiP/GRP78 band intensity to the loading control for each sample.

    • Compare the normalized BiP/GRP78 levels in the this compound-treated samples to the vehicle control.

Data Presentation:

TreatmentConcentration (µM)Normalized BiP/GRP78 Expression (Fold Change vs. Control)
Vehicle Control01.0
This compound0.5x IC50
This compound1x IC50
This compound2x IC50

Visualizations

USP7_Inhibition_and_ER_Stress cluster_inhibition This compound Action cluster_pathway Cellular Response This compound This compound USP7 USP7 This compound->USP7 Inhibits Ub-Proteins Polyubiquitinated Proteins USP7->Ub-Proteins Prevents accumulation of ER_Stress ER Stress Ub-Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis ER_Stress->Apoptosis Can lead to BiP BiP/GRP78 Upregulation UPR->BiP Leads to

Caption: Signaling pathway of this compound-induced ER stress.

Experimental_Workflow cluster_phase1 Phase 1: IC50 Determination cluster_phase2 Phase 2: Mechanism Confirmation P1_Start Seed cells in 96-well plate P1_Treat Treat with serial dilutions of this compound P1_Start->P1_Treat P1_Incubate Incubate for 24-72h P1_Treat->P1_Incubate P1_Assay Perform MTT Assay P1_Incubate->P1_Assay P1_Analyze Analyze data and determine IC50 P1_Assay->P1_Analyze P2_Treat Treat with concentrations around IC50 P1_Analyze->P2_Treat Informs concentrations P2_Start Seed cells in 6-well plate P2_Start->P2_Treat P2_Lyse Lyse cells and extract proteins P2_Treat->P2_Lyse P2_WB Perform Western Blot for BiP/GRP78 P2_Lyse->P2_WB P2_Analyze Analyze BiP expression P2_WB->P2_Analyze

Caption: Experimental workflow for determining optimal this compound concentration.

Dose_Response_Logic Concentration Increasing this compound Concentration Viability Decreasing Cell Viability Concentration->Viability BiP_Expression Increasing BiP Expression Concentration->BiP_Expression Optimal_Conc Optimal Concentration (around IC50 with confirmed BiP induction) Viability->Optimal_Conc BiP_Expression->Optimal_Conc

Caption: Logical relationship for determining optimal this compound concentration.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of HBX 19818 on USP10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of HBX 19818, a known USP7 inhibitor, on the deubiquitinase USP10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor primarily identified as a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), with a reported IC50 value of 28.1 μM in biochemical assays.[1][2] Its mechanism of action involves binding to USP7, thereby preventing the deubiquitination of its substrates. This leads to the stabilization of proteins like p53, ultimately inducing apoptosis in cancer cells such as HCT116 colon cancer cells.[3][4]

Q2: Is there evidence for off-target effects of this compound on USP10?

A2: Yes, there is conflicting evidence in the literature regarding this compound's activity against USP10. Some studies report that this compound can inhibit the deubiquitinase activity of USP10, which may contribute to its overall cellular effects, such as the inhibition of proliferation in cancer cells with mutated FLT3.[3][5][6] Conversely, other sources indicate that this compound has no significant effect on USP10, with a reported IC50 value greater than 200 μM.[1] This discrepancy highlights the importance of carefully validating inhibitor specificity in your experimental system.

Q3: Why is the potential inhibition of USP10 significant?

A3: USP10 is a critical deubiquitinating enzyme (DUB) involved in numerous cellular pathways, and its function can be either tumor-suppressive or oncogenic depending on the cellular context.[7][8] Its substrates include key regulatory proteins such as the tumor suppressor p53, PTEN, the metabolic regulator AMPK, and the oncogenic receptor tyrosine kinase FLT3.[3][8] Unintended inhibition of USP10 could therefore lead to a variety of cellular outcomes, including modulation of autophagy, cell proliferation, and DNA damage responses, complicating the interpretation of experimental results.[5][8]

Q4: My experimental results are inconsistent with published data on this compound. What could be the cause?

A4: Inconsistencies can arise from several factors. For enzymatic assays, variations in buffer composition, substrate concentration, enzyme purity, or the specific fluorogenic tag used (e.g., AMC vs. Rhodamine 110) can alter measured IC50 values. For cell-based assays, differences in cell lines, passage number, cell density, treatment duration, and compound solubility can lead to different outcomes. Refer to the troubleshooting guide below for more specific scenarios.

Quantitative Data: Inhibitor Specificity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various deubiquitinases (DUBs). This data is crucial for assessing its selectivity profile.

TargetThis compound IC50 (μM)Reference
USP7 (Primary Target) 28.1[1][2]
USP10 (Off-Target) > 200[1]
USP10 (Off-Target) Inhibition reported (specific IC50 not provided)[3][5][6]
USP5 > 200[1]
USP8 > 200[1]
UCH-L1 > 200[1]
UCH-L3 > 200[1]
CYLD > 200[1]
SENP1 (SUMO Protease) > 200[1]

Note: The conflicting data for USP10 underscores the need for independent experimental verification.

Signaling Pathways and Mechanisms

Visualizing the intended and potential off-target pathways is essential for designing experiments and interpreting results.

USP7_Pathway cluster_ub Deubiquitination cluster_ub2 Ubiquitination HBX This compound USP7 USP7 HBX->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 MDM2->p53 Ubiquitinates Ub Ubiquitin Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Apoptosis p53->Apoptosis Induces USP10_Pathway HBX This compound USP10 USP10 (Off-Target) HBX->USP10 Inhibits Substrates USP10 Substrates (e.g., FLT3, p53, PTEN) USP10->Substrates Deubiquitinates & Stabilizes Ubiquitination Increased Ubiquitination Substrates->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation Promotes Cellular_Effects Altered Cellular Functions Degradation->Cellular_Effects Results in Troubleshooting_Workflow Start Start: Investigate This compound Off-Target Effect on USP10 Biochem_Assay Perform In Vitro DUB Assay Start->Biochem_Assay Cell_Assay Perform Cell-Based Ubiquitination Assay (IP-WB) Biochem_Assay->Cell_Assay If inhibition is confirmed TS_Biochem Troubleshooting: - Vary assay conditions - Check enzyme activity - Confirm compound purity Biochem_Assay->TS_Biochem If IC50 is inconsistent or no inhibition CETSA Perform Cellular Thermal Shift Assay (CETSA) Cell_Assay->CETSA If ubiquitination changes TS_Cell Troubleshooting: - Check compound permeability - Verify protein expression - Optimize treatment time - Use proteasome inhibitor Cell_Assay->TS_Cell If no change in ubiquitination Conclusion Conclusion: Characterize Off-Target Profile CETSA->Conclusion Confirm direct binding TS_CETSA Troubleshooting: - Optimize heat shock conditions - Ensure sufficient protein levels - Validate antibody for WB CETSA->TS_CETSA If no thermal shift is observed TS_Biochem->Biochem_Assay Re-evaluate TS_Cell->Cell_Assay Re-evaluate TS_CETSA->CETSA Re-evaluate

References

troubleshooting HBX 19818 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HBX 19818. The information is designed to address common challenges, particularly insolubility issues, encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its mechanism of action involves binding to USP7 and weakening its deubiquitinating activity. This leads to an increase in the ubiquitination of USP7 target proteins, such as p53, which can subsequently trigger p53-mediated apoptosis in cancer cells.[3]

Q2: I am observing precipitation or insolubility when preparing my this compound solution. What are the common causes?

A2: Insolubility of this compound can arise from several factors:

  • Improper Solvent Selection: While this compound is soluble in DMSO, its solubility in aqueous solutions is limited. Direct dissolution in buffers or saline will likely result in precipitation.

  • Suboptimal Solvent Quality: The use of old or moisture-absorbed DMSO can significantly reduce the solubility of this compound.[2]

  • Incorrect Dilution Method: Rapid dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution.

  • Low Temperature: Storing solutions at low temperatures without appropriate cryoprotectants can lead to precipitation.

Q3: My this compound dissolved in DMSO initially, but precipitated when I diluted it in my aqueous experimental media. How can I resolve this?

A3: This is a common issue when diluting DMSO stock solutions. To prevent precipitation upon dilution, it is recommended to perform a serial dilution. Additionally, gentle warming of the solution in a 37°C water bath and brief sonication can help redissolve the precipitate.[4] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended to maintain solubility.[1]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent (e.g., DMSO): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound powder does not dissolve in the chosen solvent.
Possible Cause Suggested Solution
Inappropriate solvent Use fresh, anhydrous DMSO to prepare a high-concentration stock solution. For aqueous-based experiments, this stock can then be diluted.
Insufficient mixing Vortex the solution thoroughly. If dissolution is still incomplete, gentle heating (e.g., 37°C water bath) and/or sonication can be applied.[1]
Compound degradation Ensure the compound has been stored correctly and is within its expiration date.
Problem: Precipitate forms after diluting the DMSO stock solution in aqueous media.
Possible Cause Suggested Solution
"Salting out" effect Perform a stepwise dilution of the DMSO stock into the aqueous buffer. Avoid adding a large volume of the stock directly into the buffer.
Low temperature of the aqueous media Warm the aqueous media to room temperature or 37°C before adding the this compound stock solution.
Final concentration is too high for the chosen solvent system For in vivo experiments, consider using a formulation with co-solvents like PEG300 and Tween-80 to increase solubility.[1]

Quantitative Data Summary

Solvent Concentration Notes Reference
DMSO5 mg/mL (11.84 mM)Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[2]
1M HCl100 mg/mL (236.99 mM)Requires ultrasonic treatment and pH adjustment.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (4.74 mM)Recommended for in vivo administration.[1]
10% DMSO, 90% Corn Oil≥ 2 mg/mL (4.74 mM)Alternative formulation for in vivo studies.[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out the required amount of this compound powder (Molecular Weight: 421.96 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm the cell culture medium or assay buffer to 37°C.

  • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Mix gently by inversion or pipetting. If any precipitation is observed, briefly warm the solution at 37°C.

Visualizations

USP7_Signaling_Pathway This compound Mechanism of Action cluster_0 Normal Cellular State cluster_1 With this compound Treatment USP7 USP7 p53 p53 USP7->p53 Deubiquitinates Ub Ubiquitin p53->Ub Ubiquitinated p53_stabilized p53 (Stabilized) Proteasome Proteasome Ub->Proteasome Degradation HBX19818 This compound USP7_inhibited USP7 (Inhibited) HBX19818->USP7_inhibited Inhibits Apoptosis Apoptosis p53_stabilized->Apoptosis Induces

Caption: Mechanism of this compound in the USP7-p53 signaling pathway.

Troubleshooting_Workflow This compound Insolubility Troubleshooting start Start: this compound Insolubility Issue check_solvent Is the solvent fresh, anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No check_mixing Is the solution thoroughly mixed? check_solvent->check_mixing Yes use_fresh_dmso->check_mixing mix_thoroughly Vortex, gently warm (37°C), and/or sonicate check_mixing->mix_thoroughly No check_dilution Did precipitation occur upon aqueous dilution? check_mixing->check_dilution Yes mix_thoroughly->check_dilution serial_dilution Perform serial dilution into pre-warmed media check_dilution->serial_dilution Yes in_vivo_formulation Consider in vivo formulation with co-solvents check_dilution->in_vivo_formulation For in vivo insoluble Still Insoluble: Contact Technical Support check_dilution->insoluble No soluble Solution is Soluble serial_dilution->soluble in_vivo_formulation->soluble

Caption: A logical workflow for troubleshooting this compound insolubility issues.

References

Technical Support Center: HBX 19818 and Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential toxicity of HBX 19818 in primary cell cultures. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in the Ubiquitin Proteasome System (UPS) by removing ubiquitin tags from target proteins, thereby saving them from degradation.[3] The primary mechanism of action for this compound involves binding to USP7 and inhibiting its deubiquitinating activity.[3] This often leads to the degradation of key USP7 substrates, such as MDM2. The degradation of MDM2, a negative regulator of p53, results in the stabilization and activation of the p53 tumor suppressor protein, which can trigger p53-mediated apoptosis.[3][4][5] However, recent studies suggest that USP7 inhibitors can also induce toxicity through p53-independent pathways by causing a widespread, premature activation of cyclin-dependent kinase 1 (CDK1), leading to DNA damage and cell death.[6][7]

Q2: Is this compound known to be toxic to primary cells?

Yes, experimental evidence indicates that this compound can be toxic to non-cancerous primary cells. A study demonstrated that treating healthy donor lymphocytes with 8 µM this compound for six hours resulted in a 2.42-fold increase in DNA damage compared to a control group.[8] This suggests that while this compound is being investigated as an anti-cancer agent, researchers must consider its potential for off-target toxicity in normal primary cells.

Q3: What are the expected cytotoxic effects of this compound on primary cells?

Based on its mechanism of action and studies in both cancer and primary cells, the primary cytotoxic effects of this compound include:

  • Induction of DNA Damage: this compound treatment has been shown to significantly increase DNA damage markers, such as γH2AX, and cause DNA strand breaks quantified by Comet assays in primary lymphocytes.[8]

  • Apoptosis: By stabilizing p53 or through other mechanisms, this compound can induce programmed cell death, or apoptosis.[3][4][9] Activation of key apoptotic enzymes like caspase-3 is a common indicator of this effect.[4]

  • Cell Cycle Arrest: Inhibition of USP7 can interfere with cell cycle progression, potentially leading to cell cycle arrest.[8]

Q4: At what concentrations does this compound typically show activity and toxicity?

The effective concentration of this compound can vary significantly depending on the cell type.

  • In vitro enzyme assays: The IC50 (the concentration required to inhibit 50% of enzyme activity) for this compound against USP7 is 28.1 µM.[1][2]

  • Cancer Cell Lines: It inhibits the proliferation of HCT116 colon cancer cells with an IC50 of approximately 2 µM.[1]

  • Primary Cells: Significant DNA damage was observed in primary healthy donor lymphocytes at a concentration of 8 µM.[8]

It is crucial for researchers to perform a dose-response study to determine the optimal and cytotoxic concentrations for their specific primary cell model.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when evaluating the toxicity of this compound in primary cells.

Issue 1: High levels of unexpected cell death are observed, even at low concentrations.

Possible CauseTroubleshooting Steps
High Sensitivity of Primary Cells Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[10] Solution: Perform a comprehensive dose-response curve starting from a very low concentration (e.g., nanomolar range) to identify the specific IC50 for your cell type.
Solvent Toxicity This compound is typically dissolved in DMSO.[2] High concentrations of DMSO can be independently toxic to cells. Solution: Ensure the final concentration of DMSO in your culture medium is below 0.5% (ideally ≤0.1%) and is kept consistent across all experimental and control wells. Always include a "vehicle control" (medium + DMSO) to measure the effect of the solvent alone.
Suboptimal Cell Culture Conditions Primary cells are highly susceptible to environmental stressors such as temperature fluctuations, pH shifts, or osmotic shock, which can exacerbate drug toxicity.[10][11][12] Solution: Adhere strictly to best practices for primary cell culture.[11][13] Use pre-warmed media, handle cells gently, and ensure the incubator is properly calibrated for temperature and CO₂.[13]

Issue 2: Inconsistent results between experimental replicates.

Possible CauseTroubleshooting Steps
Variability in Primary Cells Primary cells have a finite lifespan and their characteristics can change with each passage.[10] Solution: Whenever possible, use cells from a single donor/lot and at a consistent (and low) passage number for all related experiments.
Instability of this compound Repeated freeze-thaw cycles can degrade the compound, leading to variable effective concentrations. Solution: After reconstituting this compound, create single-use aliquots of your stock solution and store them at -80°C to avoid repeated freezing and thawing.[2]
Inappropriate Assay Timing Cytotoxic and anti-proliferative effects are time-dependent. An endpoint that is too early may miss the effect, while one that is too late may show widespread, non-specific cell death. Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point to observe the desired effect of this compound in your specific cell model.

Issue 3: Cell viability assay (e.g., MTS, MTT) results do not match visual observations of cell health.

Possible CauseTroubleshooting Steps
Assay Measures Metabolism, Not Viability MTS and MTT assays measure mitochondrial reductase activity, which is an indicator of metabolic function, not necessarily cell viability.[14][15] A compound could halt proliferation (and thus reduce the metabolic signal) without causing immediate cell death. Solution: Complement your metabolic assay with one that directly measures cell death or membrane integrity. An LDH release assay is excellent for measuring cytotoxicity[16], while a Caspase-3/7 activity assay can specifically detect apoptosis.[17]
Interference with Assay Reagents Phenol (B47542) red in culture media can interfere with the absorbance readings of colorimetric assays like MTS/MTT.[18] Solution: When performing colorimetric assays, use phenol red-free medium for the final incubation step with the assay reagent to ensure accurate readings.

Section 3: Quantitative Data Summary & Key Experimental Protocols

Summary of Quantitative Data
ParameterValueCell TypeSource
IC50 (Enzymatic Activity) 28.1 µMCell-free USP7[1][2]
IC50 (Proliferation) ~2 µMHCT116 (colon cancer)[1]
DNA Damage (Fold Increase) 3.92-foldPrimary CLL cells (8 µM)[8]
DNA Damage (Fold Increase) 2.42-foldHealthy donor lymphocytes (8 µM)[8]
Protocol 1: Cell Viability Assessment (MTS Assay)

This protocol assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.[19]

Materials:

  • Primary cells of interest

  • 96-well clear-bottom tissue culture plates

  • Complete culture medium (phenol red-free medium recommended for assay step)[18]

  • This compound stock solution

  • MTS reagent solution

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Allow cells to adhere and recover by incubating for 12-24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium + DMSO).

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[14]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell type.[19]

  • Measurement: Gently shake the plate and measure the absorbance at 490 nm using a plate reader.[14][19]

  • Calculation:

    • Subtract the average absorbance of the medium-only background wells from all other readings.

    • Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.[18]

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[20]

Materials:

  • Cell culture setup as in Protocol 1

  • Commercial LDH Cytotoxicity Assay Kit (contains LDH reaction mix, stop solution, and lysis buffer)

  • 96-well flat-bottom assay plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTS Assay Protocol.

  • Prepare Controls: In addition to your experimental wells, prepare the following controls:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release from healthy cells).

    • Maximum LDH Release: A separate set of vehicle-treated cells to which you will add the kit's Lysis Buffer 45 minutes before the end of the incubation. This lyses all cells to represent 100% LDH release.[21]

  • Sample Collection: Centrifuge the 96-well culture plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well assay plate. Avoid disturbing the cell layer.[15]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the assay plate.[21]

  • Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.[21]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[21]

  • Measurement: Measure the absorbance at 490 nm. It is recommended to also measure absorbance at a reference wavelength of ~680 nm to subtract background.[21]

  • Calculation:

    • Correct all readings by subtracting the reference wavelength absorbance.

    • Calculate percent cytotoxicity: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.[21]

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This protocol measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. This example is for a luminogenic assay.

Materials:

  • Cell culture setup as in Protocol 1 (white-walled plates are required for luminescence)

  • Commercial Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Reagent)

  • Luminometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTS Assay Protocol, using a white-walled 96-well plate.

  • Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[17] This single reagent addition lyses the cells and provides the substrate for the caspase and luciferase enzymes.[17]

  • Incubation: Mix the contents by briefly shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often presented as fold-change in luminescence over the vehicle control.

Section 4: Visual Diagrams

G cluster_0 Normal Cell State cluster_1 Cell Treated with this compound USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome USP7_i USP7 MDM2_i MDM2 USP7_i->MDM2_i Inhibition of Deubiquitination Proteasome_i Proteasome MDM2_i->Proteasome_i Degraded p53_i p53 (Stabilized) Apoptosis Apoptosis p53_i->Apoptosis HBX19818 This compound HBX19818->USP7_i Inhibits

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization, which triggers apoptosis.

G cluster_workflow Experimental Workflow for Toxicity Assessment cluster_assays Parallel Assays Culture 1. Culture Primary Cells in 96-well plate Treat 2. Treat with this compound (Dose-Response) Culture->Treat Incubate 3. Incubate (Time-Course) Treat->Incubate Assay 4. Perform Assays Incubate->Assay MTS Viability (MTS) LDH Cytotoxicity (LDH) Caspase Apoptosis (Caspase-3/7) Analyze 5. Read Plate & Analyze Data Assay->Analyze

Caption: General workflow for assessing the toxicity of this compound on primary cells using multiple assays.

G Start Problem: Inconsistent or Unexpected Toxicity Results Check_Dose Is this the first experiment with this cell type? Start->Check_Dose Check_Controls Are vehicle controls showing toxicity? Start->Check_Controls Check_Variability Are results variable between replicates? Start->Check_Variability Action_Dose Action: Perform a full dose-response curve. Check_Dose->Action_Dose Yes Action_Assay Action: Use a complementary assay (e.g., LDH or Caspase). Check_Dose->Action_Assay No, and results are confusing Action_Solvent Action: Check final DMSO concentration (keep <0.5%). Check_Controls->Action_Solvent Yes Action_Passage Action: Use consistent, low passage number cells. Check_Variability->Action_Passage Action_Aliquots Action: Use single-use aliquots of this compound. Action_Passage->Action_Aliquots

Caption: A logical troubleshooting guide for addressing common issues with this compound toxicity experiments.

References

HBX 19818 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of HBX 19818 in experimental settings. Due to the limited availability of public data on the stability of this compound in various experimental buffers, this guide emphasizes best practices, troubleshooting, and protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is crucial to maintain the stability of this compound. Recommendations are summarized in the table below.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 years[1]Protect from moisture.
-80°CUp to 3 years[1]Ideal for long-term storage.
Stock Solution (in DMSO) -80°CUp to 2 years[2]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 year[2]For shorter-term storage.

Q2: How do I dissolve this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For in vivo experiments, further dilution into aqueous buffers is common.

Solvent/VehicleAchievable ConcentrationProtocol
DMSO ≥ 5 mg/mL (~11.84 mM)[1]Use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1] Sonication or gentle heating can aid dissolution.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2 mg/mL (~4.74 mM)[2]Prepare a concentrated stock in DMSO first, then add the other components sequentially, mixing well after each addition.[2] This formulation is suitable for in vivo use.[2]
10% DMSO, 90% Corn Oil ≥ 2 mg/mL (~4.74 mM)[2]Prepare a concentrated stock in DMSO first, then mix with corn oil.[2] This is an alternative formulation for in vivo administration.[2]

Q3: I am observing inconsistent results in my assays. Could this compound be unstable in my experimental buffer?

A3: Yes, the components of your experimental buffer (e.g., pH, nucleophiles) could potentially affect the stability of this compound. It is recommended to assess the stability of the compound in your specific assay buffer, especially for long-term experiments. Refer to the troubleshooting guide and the protocol for assessing chemical stability below.

Troubleshooting Guide: Investigating this compound Instability

If you suspect that the stability of this compound is compromising your experimental results, follow this troubleshooting workflow.

TroubleshootingWorkflow A Problem: Inconsistent or lower-than-expected activity B 1. Verify Stock Solution Integrity A->B C Prepare fresh dilution from stock. Analyze stock by HPLC-MS. B->C D Is stock solution degraded? C->D E Prepare fresh stock solution. D->E Yes F 2. Assess Stability in Assay Buffer D->F No G Incubate this compound in your assay buffer for the experiment's duration. Analyze by HPLC-MS at T=0 and T=end. F->G H Is the compound stable in the buffer? G->H I Consider buffer modification (e.g., adjust pH, remove reactive components) or shorten incubation time. H->I No J 3. Evaluate Freeze-Thaw Stability H->J Yes K Subject an aliquot of the stock solution to several freeze-thaw cycles. Analyze by HPLC-MS. J->K L Is the compound stable after freeze-thaw cycles? K->L M Aliquot stock solution into single-use tubes to avoid further freeze-thaw cycles. L->M No N Problem likely lies elsewhere in the experimental setup. Review other parameters. L->N Yes

Troubleshooting workflow for suspected this compound instability.

Experimental Protocols

Protocol 1: Assessment of this compound Kinetic Solubility in Aqueous Buffers

Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous experimental buffer.

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Serial Dilution: Create a series of dilutions of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This will result in a range of final this compound concentrations with a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for any signs of precipitation.

  • Turbidity Measurement (Optional): To quantify precipitation, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.

  • Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show precipitation) is the approximate kinetic solubility of this compound under these conditions.

Protocol 2: Assessment of this compound Chemical Stability in Experimental Buffer

Objective: To evaluate the chemical stability of this compound in a specific buffer over time using HPLC.

Methodology:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in your desired experimental buffer at the final working concentration.

    • Immediately take an aliquot and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge the sample to pellet any precipitated proteins or salts and transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubate Sample: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours).

  • Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution and process it as described in step 1.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) by reverse-phase HPLC with UV detection.

    • Monitor the peak area of the parent this compound compound. A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks can indicate the formation of degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the stability of the compound in your buffer.

This compound Mechanism of Action: The USP7-MDM2-p53 Signaling Pathway

This compound is a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7).[2] In normal cellular processes, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase.[3][4] MDM2, in turn, promotes the ubiquitination and subsequent proteasomal degradation of the tumor suppressor p53.[3][5] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[3][6] This reduction in MDM2 levels results in the accumulation and stabilization of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.[3][6]

USP7_Pathway cluster_normal Normal Cellular State cluster_inhibition With this compound Inhibition USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome_p53 Proteasomal Degradation p53->Proteasome_p53 HBX19818 This compound USP7_i USP7 HBX19818->USP7_i Inhibits MDM2_i MDM2 USP7_i->MDM2_i Stabilization Blocked Proteasome_MDM2 Proteasomal Degradation MDM2_i->Proteasome_MDM2 Degraded p53_i p53 Apoptosis Cell Cycle Arrest & Apoptosis p53_i->Apoptosis Accumulates & Activates

The USP7-MDM2-p53 signaling pathway and the effect of this compound.

References

avoiding HBX 19818 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of HBX 19818 during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to two years, although -20°C is the preferred condition to ensure maximum stability.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO.[1][3] Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1] For use in cell-based assays, the final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent toxicity.[2]

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. Increased temperature can accelerate the rate of chemical degradation.[4] For working solutions, it is best to prepare them fresh on the day of use.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, which includes a benzamide (B126) functional group, a potential degradation pathway for this compound is hydrolysis.[6][7][8][9][10] This would involve the cleavage of the amide bond, resulting in the formation of a carboxylic acid and an amine. Other potential degradation pathways common to small molecules include oxidation and photodegradation.[4][5]

Troubleshooting Guide

Issue: I am observing a loss of this compound activity in my experiments.

This is a common issue that can often be attributed to the degradation of the compound. Use the following guide to troubleshoot potential causes.

Possible Cause Suggested Solution
Improper Storage Ensure that both solid this compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light.[1][5]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid the detrimental effects of repeated freezing and thawing.[1]
Degradation in Aqueous Media This compound may be unstable in aqueous buffers over time. Prepare working dilutions fresh before each experiment and minimize the time the compound spends in aqueous solution. Consider performing a time-course experiment to assess stability in your specific assay medium.
Contamination of Stock Solution If you suspect contamination, discard the current stock solution and prepare a fresh one from the solid compound. Ensure that all solvents and equipment used for solution preparation are of high purity and free from contaminants.
Precipitation of the Compound Visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, it may be a degradation product or the compound may have exceeded its solubility limit.

Stability Data (Illustrative)

The following table provides an illustrative example of stability data for this compound under various conditions. Note: This data is for demonstration purposes and may not represent the actual stability of this compound.

Condition Time Purity (%) Degradation Products Detected
-20°C, Solid, Dark 12 Months>99%No
4°C, Solid, Dark 12 Months98%Minor impurities
-20°C, in DMSO, Dark 6 Months>99%No
4°C, in DMSO, Dark 1 Month95%Yes
25°C, in Aqueous Buffer (pH 7.4) 24 Hours85%Yes
40°C, in Aqueous Buffer (pH 7.4) 24 Hours60%Yes

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-MS

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

    • Prepare a series of calibration standards by diluting the stock solution in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) to concentrations ranging from 0.1 µM to 10 µM.

  • Sample Preparation for Stability Study:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS, cell culture media).

    • Incubate the samples under the desired stress conditions (e.g., 37°C, exposure to light).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis:

    • HPLC System: A standard reverse-phase HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Data Analysis: Monitor the peak area of the parent this compound ion and any potential degradation products over time.

Visualizations

HBX_19818_Degradation_Pathway HBX_19818 This compound (N-(4-(azepan-1-yl)-1-cyano-1-cyclopentyl)benzamide) Hydrolysis_Product_1 Benzoic Acid Derivative HBX_19818->Hydrolysis_Product_1 Hydrolysis (H₂O, pH change) Hydrolysis_Product_2 Cyclopentylamine Derivative HBX_19818->Hydrolysis_Product_2 Hydrolysis (H₂O, pH change) Oxidation_Product Oxidized this compound HBX_19818->Oxidation_Product Oxidation (O₂) Photodegradation_Product Photodegradation Fragments HBX_19818->Photodegradation_Product Photodegradation (Light) Troubleshooting_Workflow start Loss of Compound Activity Observed check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_handling Review Handling Procedures (fresh dilutions, minimal freeze-thaw) check_storage->check_handling Conditions OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Incorrect Storage stability_test Perform Stability Test in Assay Media (e.g., HPLC-MS time course) check_handling->stability_test Procedures OK check_handling->prepare_fresh Improper Handling degraded Compound is Degrading in Assay stability_test->degraded Degradation Observed stable Compound is Stable stability_test->stable No Degradation end Problem Resolved prepare_fresh->end degraded->prepare_fresh investigate_other Investigate Other Experimental Variables stable->investigate_other investigate_other->end

References

Technical Support Center: Interpreting Unexpected Phenotypes with HBX 19818

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected phenotypes encountered during experiments with HBX 19818, a known inhibitor of Ubiquitin-Specific Protease 7 (USP7).

Frequently Asked Questions (FAQs)

Q1: We observe a phenotype that is inconsistent with the known function of USP7. Could this be an off-target effect of this compound?

A1: While this compound is a potent USP7 inhibitor, off-target effects are a possibility with any small molecule inhibitor and can lead to unexpected phenotypes.[1] To determine if your observed phenotype is due to an off-target effect, consider the following troubleshooting steps:

  • Dose-Response Experiment: Perform a dose-response experiment with this compound. On-target effects should typically occur at concentrations consistent with the inhibitor's reported IC50 for USP7.[2] Unexpected phenotypes that only appear at significantly higher concentrations are more likely to be off-target.

  • Use a Structurally Unrelated USP7 Inhibitor: An orthogonal approach using a structurally different USP7 inhibitor can help validate your results.[1][2] If a different USP7 inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout of USP7: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression.[1] If the genetic approach phenocopies the effect of this compound, it strongly suggests the phenotype is on-target.[1]

Q2: We are seeing significant cell death at concentrations where we expect to see a specific biological effect. How can we differentiate between targeted apoptosis and non-specific cytotoxicity?

A2: It is crucial to distinguish between the intended biological outcome and general cellular toxicity.[1] Here's how you can approach this:

  • Establish a Therapeutic Window: Determine the concentration range where this compound inhibits USP7 without causing widespread cell death. This can be achieved by performing a dose-response curve and simultaneously assessing cell viability (e.g., using an MTS or CellTiter-Glo assay) and a marker of USP7 inhibition (e.g., p53 stabilization).[2][3]

  • Solvent Controls: Ensure the final concentration of your solvent (e.g., DMSO) is not causing toxicity.[3] Always include a solvent-only control in your experiments.

  • Time-Course Experiment: An extended incubation time with the inhibitor might lead to cytotoxicity.[3] Perform a time-course experiment to find the optimal duration for observing the desired phenotype without inducing excessive cell death.

Q3: The expected stabilization of p53 is not observed after treatment with this compound. What could be the reason?

A3: While USP7 is a major regulator of the p53-Mdm2 axis, the lack of p53 stabilization can be due to several factors:[4][5]

  • Cell Line Context: The p53 pathway status can vary between cell lines. Ensure your cell line has wild-type p53. In cell lines with mutated or deleted p53, you will not observe stabilization.

  • Inhibitor Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to see a significant effect. An appropriate dose-response and time-course experiment should be conducted.

  • Basal p53 Levels: If the basal level of p53 in your cells is already very high or very low, it might be difficult to detect further changes.

  • Compensatory Mechanisms: Cells can have redundant or compensatory pathways for protein degradation. It's possible that other deubiquitinases (DUBs) or E3 ligases are influencing p53 stability in your specific cellular context.

Q4: We see an unexpected effect on a signaling pathway that is not directly linked to USP7's known substrates. How should we investigate this?

A4: USP7 has a broad range of substrates and is involved in numerous cellular processes, including DNA damage repair, epigenetic regulation, and immune response.[4][6][7] An unexpected phenotype in a seemingly unrelated pathway could be due to:

  • Undiscovered USP7 Substrates: The observed phenotype might be due to the modulation of a novel, uncharacterized USP7 substrate.

  • Indirect Effects: Inhibition of USP7 can lead to downstream, indirect effects on other signaling pathways. For example, USP7 regulates transcription factors that could, in turn, affect the expression of components in the observed pathway.[6]

  • Off-Target Effects: As mentioned in Q1, this could be an off-target effect. A thorough validation using orthogonal approaches is recommended.

Troubleshooting Guides

Guide 1: Investigating a Suspected Off-Target Phenotype

This guide provides a workflow to determine if an observed phenotype is a result of on-target USP7 inhibition or an off-target effect of this compound.

Quantitative Data Summary: this compound Selectivity Profile

EnzymeIC50 (µM)
USP7 ~6 - 28.1 [4]
USP8> 200[4]
USP5> 200[4]
USP10> 200[4]
CYLD> 200[4]
UCH-L1> 200[4]
UCH-L3> 200[4]
SENP1> 200[4]

Experimental Workflow Diagram

G start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Experiment start->dose_response phenotype_concentration Phenotype only at high concentrations? dose_response->phenotype_concentration orthogonal_inhibitor Test with Structurally Different USP7 Inhibitor phenotype_concentration->orthogonal_inhibitor No off_target Conclusion: Likely Off-Target Effect phenotype_concentration->off_target Yes phenotype_reproduced_ortho Phenotype Reproduced? orthogonal_inhibitor->phenotype_reproduced_ortho genetic_validation Perform USP7 Knockdown (siRNA/shRNA) or Knockout (CRISPR) phenotype_reproduced_ortho->genetic_validation Yes phenotype_reproduced_ortho->off_target No phenotype_reproduced_genetic Phenotype Reproduced? genetic_validation->phenotype_reproduced_genetic on_target Conclusion: Likely On-Target Effect phenotype_reproduced_genetic->on_target Yes phenotype_reproduced_genetic->off_target No

Caption: Troubleshooting workflow for suspected off-target effects.

Experimental Protocol: Western Blot for p53 and Mdm2

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, Mdm2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

Guide 2: Differentiating Cytotoxicity from Targeted Effects

This guide helps to establish an experimental window where the on-target effects of this compound can be studied without confounding cytotoxicity.

Experimental Workflow Diagram

G start High Cell Death Observed dose_response Perform Dose-Response for Viability (e.g., MTS, CellTiter-Glo) and On-Target Effect (e.g., p53 stabilization) start->dose_response determine_ec50_ic50 Determine EC50 (Viability) and IC50 (On-Target Effect) dose_response->determine_ec50_ic50 compare_values Compare EC50 and IC50 determine_ec50_ic50->compare_values therapeutic_window IC50 (On-Target) << EC50 (Viability)? compare_values->therapeutic_window valid_window Therapeutic Window Identified: Use concentrations between IC50 and EC50 therapeutic_window->valid_window Yes no_window No Therapeutic Window: Consider shorter incubation times or alternative assays therapeutic_window->no_window No

Caption: Workflow for identifying a therapeutic window.

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a "no cells" control for background subtraction. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the inhibitor concentration to determine the EC50 value.

Signaling Pathway Diagram

The USP7-Mdm2-p53 Signaling Pathway

The primary on-target pathway of this compound involves the inhibition of USP7, which leads to the destabilization of Mdm2 and subsequent stabilization of the tumor suppressor protein p53.[4]

G cluster_pathway USP7-Mdm2-p53 Pathway USP7 USP7 Mdm2 Mdm2 USP7->Mdm2 Deubiquitinates (stabilizes) p53 p53 Mdm2->p53 Ubiquitinates (targets for degradation) Proteasome Proteasome p53->Proteasome Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis HBX_19818 This compound HBX_19818->USP7

Caption: Simplified diagram of the USP7-Mdm2-p53 signaling axis.

References

HBX 19818 Specificity Control Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HBX 19818. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on performing control experiments to ensure the specificity of this compound in your studies. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its mechanism of action involves binding to USP7 and inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated substrates, most notably p53 and MDM2, which can trigger apoptosis in cancer cells.[1]

Q2: What is the reported potency of this compound?

The potency of this compound has been determined in various assays:

  • Biochemical IC50: 28.1 μM in a cell-free assay.[1][2]

  • Cellular IC50: Approximately 2 μM for inhibiting HCT116 colon cancer cell proliferation and ~6 μM for inhibiting USP7 in human cancer cells.[1]

Q3: How specific is this compound for USP7?

This compound demonstrates good specificity for USP7. It shows no significant inhibitory effects on other deubiquitinating enzymes such as USP8, USP5, and USP10, or the SUMO protease SENP1, at concentrations greater than 200 μM.[1] However, one study has suggested that at higher concentrations, it may also inhibit USP10.[3]

Q4: I am not observing the expected phenotype in my cells after this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of the expected phenotype:

  • Suboptimal Concentration: The effective concentration can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Cellular Context: The phenotypic outcome of USP7 inhibition can be cell-type dependent. For example, the p53 status of your cells can significantly influence the response to this compound.

  • Compound Solubility: this compound is soluble in DMSO, but may precipitate in aqueous solutions.[2] Ensure proper dissolution and consider the final DMSO concentration in your experiments.

  • Target Engagement: It is crucial to confirm that this compound is engaging with USP7 in your cells. This can be assessed by examining the ubiquitination status of known USP7 substrates like MDM2 and p53.

Q5: Are there any known off-target effects of this compound?

While this compound is considered a specific USP7 inhibitor, like any small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Performing rigorous control experiments is essential to validate that the observed phenotype is a direct result of USP7 inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound
Possible Cause Troubleshooting Step
Compound Precipitation Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across experiments and does not exceed 0.5%. Gentle warming or sonication may aid dissolution if precipitation is observed.[4]
Incorrect Dosing Perform a dose-response curve (e.g., from 0.1 to 50 µM) to determine the optimal effective concentration for your specific cell line and assay.
Cell Line Variability Confirm the expression of USP7 in your cell line. The cellular context, including the status of p53 and other USP7 substrates, can influence the response.
Compound Degradation Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Issue 2: Difficulty in Detecting Changes in Protein Ubiquitination
Possible Cause Troubleshooting Step
Inefficient Lysis Use a lysis buffer containing a potent deubiquitinase inhibitor, such as N-ethylmaleimide (NEM), to preserve the ubiquitination status of proteins during sample preparation.
Low Abundance of Ubiquitinated Protein Consider enriching for ubiquitinated proteins by immunoprecipitation (IP) with an anti-ubiquitin antibody or an antibody specific to your protein of interest before performing a western blot.
Antibody Issues Use a high-quality primary antibody that specifically recognizes your protein of interest. For detecting ubiquitination, an antibody that recognizes the ubiquitin modification itself can be used in conjunction with the protein-specific antibody.
Proteasome Inhibition To enhance the detection of ubiquitinated proteins, you can co-treat cells with a proteasome inhibitor (e.g., MG132) to block their degradation.

Quantitative Data Summary

Parameter Value Assay/Cell Line Reference
Biochemical IC50 28.1 µMCell-free enzymatic assay[1][2]
Cellular IC50 (USP7 inhibition) ~6 µMHuman cancer cells[1]
Cellular IC50 (Proliferation) ~2 µMHCT116 cells[1]
Specificity (IC50) > 200 µMUSP5, USP8, USP10, CYLD, UCH-L1, UCH-L3, SENP1[1]

Experimental Protocols & Control Experiments

To ensure the specificity of the observed effects of this compound, it is crucial to perform rigorous control experiments.

Genetic Knockdown of USP7 (siRNA)

This experiment aims to determine if the phenotype observed with this compound treatment can be recapitulated by genetically silencing USP7.

Protocol:

  • Cell Seeding: Seed cells to be 30-50% confluent at the time of transfection.

  • Transfection: Transfect cells with a validated USP7-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for USP7 knockdown.

  • Analysis:

    • Confirm USP7 knockdown by Western blot.

    • Assess the phenotype of interest (e.g., cell viability, apoptosis, protein levels) and compare it to cells treated with this compound.

Rescue Experiment

Protocol:

  • Transfection: Transfect cells with a plasmid encoding wild-type USP7 or an empty vector control.

  • Incubation: Allow 24-48 hours for USP7 overexpression.

  • This compound Treatment: Treat the transfected cells with this compound at the predetermined optimal concentration.

  • Analysis: Assess the phenotype of interest.

Expected Outcome: Overexpression of USP7 should partially or fully rescue the phenotype induced by this compound, indicating that the inhibitor's effect is mediated through USP7.

Negative Control: Inactive Analog

The use of a structurally similar but biologically inactive analog of the inhibitor is an excellent negative control. However, a commercially available and validated inactive analog of this compound is not currently documented. In the absence of such a compound, the following alternative is recommended:

  • Vehicle Control: Use a vehicle control (e.g., DMSO) at the same final concentration as used for this compound to control for any effects of the solvent.

Immunoprecipitation (IP) of USP7 Substrates

This experiment confirms that this compound treatment leads to an accumulation of ubiquitinated USP7 substrates.

Protocol:

  • Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

  • Cell Lysis: Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM).

  • Immunoprecipitation: Incubate the cell lysate with an antibody against a known USP7 substrate (e.g., MDM2 or p53).

  • Western Blot: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody to detect changes in the ubiquitination status of the substrate.

Expected Outcome: An increase in the ubiquitination of the USP7 substrate in this compound-treated cells compared to the control.

Visualizations

USP7_Signaling_Pathway cluster_0 Normal Conditions cluster_1 With this compound USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation This compound This compound USP7_inhibited USP7 This compound->USP7_inhibited Inhibits MDM2_ub Ub-MDM2 USP7_inhibited->MDM2_ub Inhibition of Deubiquitination Proteasome_MDM2 Proteasome MDM2_ub->Proteasome_MDM2 Degradation p53_stable p53 (stabilized) Apoptosis Apoptosis p53_stable->Apoptosis Induces

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

Experimental_Workflow Start Start Phenotype_Observed Phenotype observed with this compound Start->Phenotype_Observed Control_Experiments Perform Control Experiments Phenotype_Observed->Control_Experiments siRNA_Knockdown USP7 siRNA Knockdown Control_Experiments->siRNA_Knockdown Recapitulates phenotype? Rescue_Experiment Rescue Experiment Control_Experiments->Rescue_Experiment Reverses phenotype? Negative_Control Negative Control (Vehicle) Control_Experiments->Negative_Control No phenotype? IP_Western IP of Substrate & Western for Ub Control_Experiments->IP_Western Ubiquitination increases? On_Target_Effect On-Target Effect Confirmed siRNA_Knockdown->On_Target_Effect Yes Off_Target_Effect Potential Off-Target Effect siRNA_Knockdown->Off_Target_Effect No Rescue_Experiment->On_Target_Effect Yes Rescue_Experiment->Off_Target_Effect No Negative_Control->On_Target_Effect Yes Negative_Control->Off_Target_Effect No IP_Western->On_Target_Effect Yes IP_Western->Off_Target_Effect No

Caption: Workflow for validating the on-target effects of this compound.

References

Validation & Comparative

A Comparative Guide to USP7 Inhibitors: HBX 19818 versus P5091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7): HBX 19818 and P5091. USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle control, DNA damage response, and oncogenesis, making it a prime target for cancer therapy. This document synthesizes available experimental data to objectively compare the performance of this compound and P5091, offering insights into their biochemical potency, selectivity, and cellular activity.

Introduction to USP7 and its Inhibition

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. USP7 has a multitude of substrates, including the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1][2] In many cancers, USP7 is overexpressed, leading to decreased p53 levels and promoting tumor cell survival.[3] Inhibition of USP7 is a promising therapeutic strategy to restore p53 function and induce apoptosis in cancer cells.

This compound and P5091 are two widely used research compounds that inhibit USP7 activity. This guide will delve into their comparative efficacy and mechanisms of action based on published experimental findings.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and P5091 based on available literature. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be interpreted with caution.

Table 1: Biochemical Potency against USP7

InhibitorTargetIC50 / EC50Assay Type
This compound USP728.1 µM (IC50)[4][5]Cell-free assay[5]
P5091 USP74.2 µM (EC50)[6][7]Ub-CHOP reporter assay in Sf9 cells[8]

Table 2: Selectivity Profile

InhibitorSelectivity ProfileReference
This compound No significant inhibition of USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, or SENP1 (IC50s > 200 µM).[4][4]
P5091 Also inhibits the closely related USP47.[7][8] Shows high selectivity against other DUBs and cysteine proteases (EC50 > 100 µM).[6][8][6][7][8]

Table 3: Cellular Activity

InhibitorCell LineEffectIC50 / EC50
This compound HCT116 (colon cancer)Inhibition of proliferation~2 µM[4]
P5091 Multiple Myeloma (MM.1R, Dox-40, LR5)Dose-dependent decrease in viability6-14 µM[6]
HCT116 (colon cancer)Cytotoxicity11 µM[8]
SHG-140 (glioblastoma)Time- and concentration-dependent decrease in viability1.2 µM (48h)[9]
T98G (glioblastoma)Time- and concentration-dependent decrease in viability1.59 µM (48h)[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and P5091 is the inhibition of USP7's deubiquitinating activity. This leads to the destabilization of USP7 substrates, most notably MDM2. The degradation of MDM2 results in the accumulation and activation of the p53 tumor suppressor protein, which in turn can induce cell cycle arrest and apoptosis.[1][10]

Experimental data for P5091 confirms this mechanism, demonstrating decreased HDM2 levels and increased levels of p53 and the cyclin-dependent kinase inhibitor p21.[6] While less direct evidence is available for this compound, its inhibition of USP7 is expected to trigger the same signaling cascade.[4]

USP7_Pathway cluster_inhibitors USP7 Inhibitors HBX_19818 This compound USP7 USP7 HBX_19818->USP7 P5091 P5091 P5091->USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates p53 p53 MDM2->p53 ubiquitinates Ub Ubiquitin Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis activates Ub->MDM2 Ub->p53

Figure 1: Simplified signaling pathway of USP7 in the regulation of p53 stability and the points of intervention by this compound and P5091.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of USP7 inhibitors.

USP7 Enzymatic Assay (In Vitro)

This assay is used to determine the in vitro potency of inhibitors against recombinant USP7.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, 2 mM β-mercaptoethanol).[8]

    • Dilute recombinant human USP7 enzyme and a fluorogenic substrate (e.g., Ub-PLA2 with NBD C6-HPC or Ub-EKL with EKL substrate) in the assay buffer.[8]

    • Prepare serial dilutions of the test inhibitor (this compound or P5091) in DMSO and then in the assay buffer.

  • Reaction Setup :

    • Add the inhibitor dilutions to the wells of a 96-well plate.

    • Add the USP7 enzyme to all wells except for the negative control.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[8]

  • Measurement :

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.

Enzymatic_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - USP7 Enzyme - Fluorogenic Substrate - Inhibitor Dilutions start->reagent_prep reaction_setup Set up Reaction in 96-well Plate: 1. Add Inhibitor 2. Add USP7 Enzyme 3. Incubate reagent_prep->reaction_setup measurement Initiate Reaction with Substrate & Measure Fluorescence reaction_setup->measurement data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50/EC50 measurement->data_analysis end End data_analysis->end

Figure 2: General workflow for a USP7 enzymatic assay.
Cell Viability Assay (e.g., MTS/CellTiter-Glo®)

This assay measures the metabolic activity or ATP content of cells as an indicator of cell viability and proliferation.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of the USP7 inhibitor (this compound or P5091) for a specified duration (e.g., 48 or 72 hours).[11]

    • Include a vehicle control (e.g., DMSO).

  • Viability Measurement :

    • For MTS Assay : Add MTS reagent to each well and incubate for 1-3 hours. Measure absorbance at 490 nm.[11]

    • For CellTiter-Glo® Assay : Add CellTiter-Glo® reagent to each well, incubate, and measure luminescence.[11]

  • Data Analysis :

    • Normalize the absorbance/luminescence values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the inhibitor's effect on the USP7 signaling pathway.

  • Cell Lysis :

    • Treat cells with the USP7 inhibitor for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., USP7, MDM2, p53, p21, and a loading control like GAPDH or β-actin).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Both this compound and P5091 are valuable chemical probes for studying the biological functions of USP7 and for the preclinical development of novel anticancer therapies. P5091 has been more extensively characterized, with a significant body of literature supporting its activity in both cellular and in vivo models.[1][3] It exhibits a lower EC50 in biochemical assays compared to the reported IC50 for this compound, suggesting higher potency. However, P5091 also shows activity against the related deubiquitinase USP47.[7][8]

This compound, on the other hand, appears to be more selective for USP7, with no reported off-target activity against a panel of other deubiquitinases.[4] This high selectivity can be advantageous for studies aiming to specifically elucidate the roles of USP7.

The choice between this compound and P5091 will depend on the specific research question and experimental context. For in vivo studies and experiments where a well-documented compound is preferred, P5091 may be the more suitable choice. For biochemical assays and cellular studies where high selectivity for USP7 is paramount, this compound presents a strong alternative. Further head-to-head comparative studies are warranted to fully delineate the relative advantages of each inhibitor.

References

A Comparative Efficacy Analysis of USP7 Inhibitors: HBX 19818 vs. P22077

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent Ubiquitin-Specific Protease 7 (USP7) inhibitors, HBX 19818 and P22077. By objectively presenting available experimental data, this document aims to assist researchers in making informed decisions for their drug development and oncology research endeavors.

Introduction

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical therapeutic target in oncology due to its role in stabilizing key oncogenic proteins and destabilizing tumor suppressors, most notably the p53-MDM2 axis.[1] Inhibition of USP7 presents a promising strategy for cancer therapy. This guide focuses on two small molecule inhibitors of USP7, this compound and P22077, summarizing their biochemical and cellular activities, target selectivity, and in vivo anti-tumor effects based on publicly available data.

Mechanism of Action: Targeting the p53-MDM2 Pathway

Both this compound and P22077 exert their anti-cancer effects primarily by inhibiting the deubiquitinating activity of USP7. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, both compounds lead to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, triggering downstream pathways that lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3]

USP7_Pathway cluster_inhibition Inhibition This compound This compound USP7 USP7 This compound->USP7 inhibits P22077 P22077 P22077->USP7 inhibits MDM2 MDM2 USP7->MDM2 stabilizes (deubiquitinates) p53 p53 MDM2->p53 ubiquitinates for degradation Proteasomal_Degradation Proteasomal Degradation MDM2->Proteasomal_Degradation p53->Proteasomal_Degradation Apoptosis Apoptosis p53->Apoptosis induces

Figure 1: Simplified signaling pathway of USP7 inhibition.

Biochemical and Cellular Efficacy

The following tables summarize the key quantitative data for this compound and P22077. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Parameter This compound P22077
Target USP7USP7, USP47
IC50 (USP7) 28.1 µM8.6 µM (EC50)
Cellular IC50 ~2 µM (HCT116)Low micromolar range (various cell lines)

Table 1: Biochemical and Cellular Potency

Cell Line This compound (IC50) P22077 (EC50/Effect)
HCT116 (Colon)~2 µMData not available
Neuroblastoma linesData not availablePotently induces apoptosis in p53 wild-type cells
Melanoma linesData not availableSuppresses growth and metastasis
CLL linesReduces tumor load in vivoData not available

Table 2: In Vitro Anti-Cancer Activity in Selected Cell Lines

Target Selectivity Profile

The selectivity of a drug is a critical factor in minimizing off-target effects. Both this compound and P22077 have been profiled for their activity against other deubiquitinating enzymes (DUBs).

  • This compound: Has been shown to be highly selective for USP7, with no significant inhibitory activity against other USPs such as USP5, USP8, USP10, CYLD, UCH-L1, and UCH-L3 at concentrations up to 200 µM.

  • P22077: In addition to inhibiting USP7, it also demonstrates activity against the closely related deubiquitinase USP47. It shows negligible activity against a panel of other DUBs and proteases at lower concentrations.

In Vivo Efficacy

In vivo studies in xenograft models provide crucial information about the anti-tumor activity of a compound in a living system.

Xenograft Model This compound P22077
Chronic Lymphocytic Leukemia (CLL) Well-tolerated and resulted in a reduction of tumor load.Data not available
Neuroblastoma Data not availableSignificantly inhibited xenograft growth of three NB cell lines.[4][5]
Melanoma Data not availableInhibited tumor growth in vivo.
Colon Cancer (HCT116) Data on xenograft models not readily available.Data on xenograft models not readily available.

Table 3: Summary of In Vivo Anti-Tumor Efficacy

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these inhibitors.

In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC)

This assay is used to measure the enzymatic activity of USP7 and the inhibitory effect of the compounds.

DUB_Assay_Workflow cluster_workflow Ub-AMC DUB Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant USP7 - Test Compound (this compound or P22077) - Ub-AMC substrate - Assay Buffer start->prepare_reagents incubate_enzyme_inhibitor Pre-incubate USP7 with test compound or DMSO (control) in a 96-well plate. prepare_reagents->incubate_enzyme_inhibitor add_substrate Initiate reaction by adding Ub-AMC substrate. incubate_enzyme_inhibitor->add_substrate measure_fluorescence Monitor fluorescence increase over time (Excitation: ~380 nm, Emission: ~460 nm) using a plate reader. add_substrate->measure_fluorescence analyze_data Calculate IC50 values by plotting % inhibition vs. compound concentration. measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for in vitro DUB activity assay.

Protocol:

  • Recombinant human USP7 enzyme is diluted in assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT).

  • The test compound (this compound or P22077) is serially diluted and pre-incubated with the USP7 enzyme in a 96-well black plate for a specified time (e.g., 30 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[6][7]

  • The fluorescence intensity is measured kinetically over a period of time (e.g., 60 minutes) using a microplate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CCK-8)

This colorimetric assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[8][9][10][11]

  • The cells are then treated with various concentrations of this compound or P22077 (or DMSO as a vehicle control) and incubated for a specified period (e.g., 72 hours).

  • Following the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • The plate is incubated for 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of the inhibitors in a mouse model. Specific details will vary depending on the cell line and mouse strain used.

Xenograft_Workflow cluster_workflow Xenograft Model Workflow start Start cell_culture Culture cancer cells (e.g., HCT116, IMR-32) start->cell_culture cell_injection Subcutaneously inject cells into immunodeficient mice cell_culture->cell_injection tumor_growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) cell_injection->tumor_growth treatment Administer test compound (this compound or P22077) or vehicle (e.g., intraperitoneally) tumor_growth->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice at study endpoint and excise tumors for analysis monitoring->endpoint end End endpoint->end

Figure 3: General workflow for a xenograft tumor model study.

Protocol:

  • Cell Implantation: Approximately 5-10 million cancer cells (e.g., HCT116, IMR-32 for neuroblastoma, A375 for melanoma) in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[12][13][14][15][16][17]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (this compound or P22077) is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

Both this compound and P22077 are valuable research tools for investigating the therapeutic potential of USP7 inhibition. Based on the available data, P22077 appears to have a lower IC50 for USP7 in biochemical assays. However, it is crucial to consider the different experimental contexts in which these data were generated. This compound demonstrates high selectivity for USP7, which may translate to a more favorable safety profile.

The choice between these two inhibitors will depend on the specific research question and experimental model. For studies requiring a highly specific USP7 inhibitor, this compound may be the preferred choice. For broader investigation of USP7/USP47 inhibition or in neuroblastoma and melanoma models where its efficacy has been demonstrated, P22077 is a strong candidate.

Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine the relative efficacy and therapeutic potential of these two promising USP7 inhibitors.

References

HBX 19818: A Comparative Analysis of Specificity Against Other Deubiquitinating Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the deubiquitinating enzyme (DUB) inhibitor HBX 19818, with a focus on its specificity against other DUBs. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.

Executive Summary

This compound is a known inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key regulator in various cellular processes, including the p53 tumor suppressor pathway. While demonstrating clear inhibitory activity against USP7, the specificity of this compound across the broader landscape of DUBs is a critical consideration for its application as a selective chemical probe. This guide summarizes the available quantitative data on its potency and selectivity, details the experimental protocols for assessing these parameters, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound Specificity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against a panel of DUBs. It is important to note that there are some discrepancies in the reported values in the literature, which are presented here to provide a complete picture of the available data.

Deubiquitinating Enzyme (DUB)IC50 (μM)Reference
USP7 28.1 [1]
~6 (in human cancer cells) [1]
57 [2]
USP8> 200[1]
USP5> 200[1]
USP10> 200[1]
14 [2]
CYLD> 200[1]
UCH-L1> 200[1]
UCH-L3> 200[1]
SENP1 (SUMO Protease)> 200[1]

Note: The conflicting IC50 values for USP7 and USP10 highlight the importance of independent validation of inhibitor specificity within the experimental context of interest.

Experimental Protocols

Biochemical Deubiquitinase Activity Assay (Ub-AMC Assay)

This assay is a standard method for determining the in vitro potency and selectivity of DUB inhibitors.

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the amide bond by a DUB, the free AMC fluoresces, and the increase in fluorescence intensity is proportional to the DUB's enzymatic activity.

Materials:

  • Purified recombinant DUB enzymes (e.g., USP7 and other DUBs for selectivity profiling)

  • This compound (or other test compounds) dissolved in DMSO

  • Ubiquitin-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Add a fixed concentration of the purified DUB enzyme to each well of the microplate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of the Ub-AMC substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

  • To assess selectivity, repeat the assay with a panel of different DUBs.

Cellular Western Blot for MDM2 and p53 Levels

This assay is used to confirm the on-target effect of a USP7 inhibitor in a cellular context by measuring the protein levels of its key downstream targets.

Principle: Inhibition of USP7 leads to the destabilization of its substrate, MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Consequently, USP7 inhibition results in decreased MDM2 levels and a corresponding increase in p53 levels. These changes can be detected by Western blotting.

Materials:

  • Cancer cell line with wild-type p53 (e.g., HCT116)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MDM2, anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal and analyze the band intensities. Normalize the target protein band intensity to the loading control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Specificity Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_start Prepare Reagents: - Purified DUBs - this compound - Ub-AMC pre_incubation Pre-incubate DUBs with this compound biochem_start->pre_incubation reaction_init Initiate Reaction with Ub-AMC pre_incubation->reaction_init fluorescence_reading Measure Fluorescence (Kinetic Reading) reaction_init->fluorescence_reading ic50_calc Calculate IC50 Values fluorescence_reading->ic50_calc data_analysis Analyze Protein Levels cell_treatment Treat Cells with this compound cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis western_blot Western Blot for MDM2 and p53 cell_lysis->western_blot western_blot->data_analysis title Specificity Profile of this compound

Caption: Workflow for validating this compound specificity.

USP7_p53_pathway USP7-p53 Signaling Pathway cluster_ub cluster_dub USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 De-Ub (Stabilization) p53 p53 (Tumor Suppressor) USP7->p53 De-Ub (Stabilization) MDM2->p53 Ub Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activation HBX19818 This compound HBX19818->USP7 Inhibition

Caption: The regulatory role of USP7 in the p53-MDM2 pathway.

References

Navigating the Landscape of USP7 Inhibition: A Comparative Guide to Small Molecule Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology and other therapeutic areas due to its critical role in regulating the stability of numerous proteins involved in cancer progression and immune response.[1][2][3] By removing ubiquitin tags from its substrates, USP7 protects them from proteasomal degradation. Key substrates include the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor, and various other proteins involved in DNA damage repair, epigenetic modulation, and immune signaling.[2][4][5] Consequently, inhibiting USP7 can lead to the degradation of oncoproteins like MDM2, thereby reactivating p53-mediated tumor suppression, and sensitize cancer cells to other therapies.[1][2][6]

While no USP7 inhibitors have yet entered clinical trials, a growing arsenal (B13267) of preclinical small molecules is available, each with distinct properties and mechanisms of action.[2][7][8] This guide provides an objective comparison of prominent alternative small molecule inhibitors for USP7, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.

Comparative Performance of Small Molecule USP7 Inhibitors

The landscape of USP7 inhibitors includes both covalent and non-covalent molecules that target either the catalytic site or allosteric pockets.[3][8] Their performance metrics, such as inhibitory concentration (IC50) and binding affinity (Kd), are crucial for evaluating their potency and potential for further development.

InhibitorTypeUSP7 IC50Binding Affinity (Kd)Cell-Based Potency (Example)Key Features & Selectivity
FT671 Non-covalent, reversible52-69 nM[6][9]65 nM[6][9]~100-200 nM (MCF7 cell probe assay)[6]Highly selective; targets a dynamic pocket near the catalytic center.[6][10]
FT827 Covalent, irreversiblek_inact/K_i = 66 M⁻¹s⁻¹[9]7.8 µM[6][9]~1-2 µM (MCF7 cell probe assay)[6]Covalently modifies the catalytic Cys223; highly selective.[6][9]
P5091 Covalent20-40 µM[6]Not reportedInduces apoptosis in multiple myeloma cells.[6]Early generation inhibitor; known to have some off-target effects.[6][11]
P22077 Covalent20-40 µM[6]Not reportedLeads to MDM2 destabilization and p53 stabilization.[6]Analogue of P5091 with similar properties.[8][11]
GNE-6640 Non-covalent, allostericNot reportedNot reportedCytotoxic in acute myeloid leukemia cells.[12]Binds to an allosteric site, interfering with ubiquitin binding.[3][12]
GNE-6776 Non-covalent, allostericNot reportedNot reportedEnhances sensitivity to chemotherapy.[12]Binds to an allosteric site, interfering with ubiquitin binding.[3][12]
FX1-5303 Not specified0.29 nM[13]Confirmed by SPR[13]EC50 = 5.6 nM (p53 accumulation); IC50 = 15 nM (cell viability) in MM.1S cells[13]Highly potent and selective; inhibits only USP7 in a panel of 44 DUBs.[13]
Usp7-IN-8 Not specified1.4 µM[14]Not reportedNot reportedSelective over USP47 and USP5.[14]
Scutellarein Natural Product3.017 µM[15]Not reportedDownregulates MDM2 and activates p53 in HCT116 cells.[15]Natural product identified through virtual screening.[15]
Compound 12 Novel Scaffold18.4 µM (Ub-AMC assay); 7.75 µM (Ub-Rho assay)[16]4.46 µM[16]IC50 = 15.43 µM (LNCaP cells)[16]Identified through virtual screening; novel scaffold.[16]

Key Signaling Pathways and Experimental Workflows

Understanding the cellular context of USP7 is paramount for designing and interpreting experiments. USP7 is a central node in several critical signaling pathways.

USP7_Signaling_Pathways cluster_p53 p53 Regulation cluster_dna DNA Damage Response cluster_immune Immune Regulation USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Destabilizes) Proteasome_p53 Proteasomal Degradation p53->Proteasome_p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces USP7_dna USP7 RNF168 RNF168 USP7_dna->RNF168 Stabilizes UVSSA UVSSA USP7_dna->UVSSA Stabilizes Rad18 Rad18 USP7_dna->Rad18 Stabilizes DNA_Repair DNA Repair RNF168->DNA_Repair UVSSA->DNA_Repair Rad18->DNA_Repair USP7_immune USP7 PDL1 PD-L1 USP7_immune->PDL1 Stabilizes Foxp3 Foxp3 (Tregs) USP7_immune->Foxp3 Enhances function Immune_Evasion Immune Evasion PDL1->Immune_Evasion Foxp3->Immune_Evasion USP7_Inhibitor USP7 Inhibitor USP7_Inhibitor->USP7 USP7_Inhibitor->USP7_dna USP7_Inhibitor->USP7_immune

Caption: Key signaling pathways regulated by USP7.

The evaluation of novel USP7 inhibitors typically follows a structured workflow, progressing from initial biochemical screening to cellular and in vivo validation.

HTS_Workflow cluster_workflow USP7 Inhibitor Discovery Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Biochemical HTS) Compound_Library->Primary_Screen Hit_Validation Hit Validation (Dose-Response, Orthogonal Assays) Primary_Screen->Hit_Validation Hits Selectivity_Profiling Selectivity Profiling (DUB Panels) Hit_Validation->Selectivity_Profiling Confirmed Hits Cellular_Assays Cellular Assays (Target Engagement, Viability) Selectivity_Profiling->Cellular_Assays Selective Hits In_Vivo_Models In Vivo Models (Xenografts) Cellular_Assays->In_Vivo_Models Lead Compounds

Caption: A typical high-throughput screening workflow for identifying novel USP7 inhibitors.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of drug discovery. Below are methodologies for key experiments cited in the evaluation of USP7 inhibitors.

Biochemical Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of purified USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

  • Principle: The assay utilizes a substrate like Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin), where the fluorescence of AMC is quenched.[17] Upon cleavage by USP7, the liberated AMC fluoresces, and the increase in fluorescence is proportional to enzyme activity.[17]

  • Protocol Outline:

    • Recombinant purified USP7 enzyme is diluted in assay buffer (e.g., 50 mM Tris pH 7.4, 5 mM MgCl2, 0.5 mM EDTA).

    • The test inhibitor, dissolved in DMSO, is pre-incubated with the enzyme for a defined period (e.g., 60 minutes) at 37°C in a 96-well plate. The final DMSO concentration should not exceed 1%.[17]

    • The reaction is initiated by adding the Ub-AMC substrate.

    • Fluorescence is measured kinetically over time using a plate reader with excitation/emission wavelengths of approximately 350/460 nm.[17]

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (DUB Competition)

This assay confirms that a compound inhibits USP7 within a cellular environment.

  • Principle: Intact cells or cell lysates are treated with the inhibitor, followed by the addition of a covalent, active-site-directed ubiquitin probe (e.g., HA-Ub-C2Br).[6] The probe will bind to the active sites of DUBs that are not occupied by the inhibitor. The level of probe labeling on USP7 is then assessed by Western blot.

  • Protocol Outline:

    • Culture cells (e.g., MCF7 or MM.1S) to ~80% confluency.

    • For intact cell labeling, treat cells with various concentrations of the inhibitor in culture medium for a specified time (e.g., 4 hours) at 37°C.[6]

    • Lyse the cells using a non-denaturing lysis buffer (e.g., glass-bead lysis in 50 mM Tris pH 7.4, 5 mM MgCl2, 250 mM sucrose, 1 mM DTT).[6]

    • Incubate the cell lysate with the HA-Ub-C2Br probe (e.g., 1 µg) for a short duration (e.g., 5 minutes) at 37°C.[6]

    • Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Perform Western blotting using an anti-HA antibody to detect probe-labeled DUBs and a specific anti-USP7 antibody to confirm the identity of the band and equal loading.[6] A decrease in the anti-HA signal at the molecular weight of USP7 indicates successful target engagement by the inhibitor.

Cell Viability Assay

This assay determines the effect of the inhibitor on cancer cell proliferation and survival.

  • Principle: A reagent such as CellTiter-Glo® is used to quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Protocol Outline:

    • Seed cancer cells (e.g., MM.1S) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the USP7 inhibitor for an extended period (e.g., 72-120 hours).[6]

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of viability relative to DMSO-treated control cells and determine the IC50 value from the dose-response curve.

Western Blot for Substrate Stabilization

This experiment validates the mechanism of action by measuring the levels of downstream USP7 substrates like p53 and MDM2.

  • Principle: Inhibition of USP7 is expected to destabilize MDM2, leading to an accumulation of p53.[6] Western blotting is used to quantify these changes in protein levels.

  • Protocol Outline:

    • Treat cells (e.g., MM.1S, which are TP53 wild-type) with the USP7 inhibitor for a specified time course (e.g., 4, 8, 24 hours).

    • Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against p53, MDM2, p21 (a p53 target gene), and a loading control (e.g., β-Actin).[6]

    • Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.

    • Quantify band intensities to determine the fold-change in protein levels relative to the vehicle-treated control.

References

Cross-Validation of HBX 19818 Results with siRNA Knockdown of USP7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two methodologies for validating the on-target effects of the small molecule inhibitor HBX 19818 against its target, Ubiquitin-Specific Protease 7 (USP7). We will explore the parallels between pharmacological inhibition with this compound and genetic knockdown of USP7 using small interfering RNA (siRNA). An objective assessment of the concordance between these two approaches is crucial for confirming that the observed cellular phenotypes are a direct result of USP7 inhibition.

Introduction to USP7 and its Inhibition

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes, including the DNA damage response, cell cycle progression, and apoptosis. A key function of USP7 is the regulation of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ubiquitin ligase, MDM2. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Consequently, inhibition of USP7 is a promising therapeutic strategy for various cancers.[1]

This compound is a specific inhibitor of USP7, with a reported IC50 of 28.1 μM.[2][3] Its mechanism of action involves binding to USP7 and attenuating its deubiquitinating activity. This leads to the destabilization of USP7 substrates, such as MDM2, and a subsequent increase in p53 levels, which can trigger apoptosis in cancer cells.[2] To ensure that the biological effects of this compound are a direct consequence of engaging USP7, it is imperative to compare its activity profile with that of a highly specific genetic method, such as siRNA-mediated knockdown of USP7.

Data Presentation: Quantitative Comparison

The following tables summarize typical quantitative data obtained from experiments comparing the effects of this compound and USP7 siRNA in a relevant cancer cell line (e.g., HCT116, p53 wild-type). These data illustrate a strong correlation between the effects of this compound and USP7 siRNA, supporting the on-target activity of the inhibitor. Both treatments lead to a significant reduction in cell viability and a corresponding decrease in MDM2 levels with a subsequent increase in p53 accumulation.

Table 1: Effect on Cell Viability

Treatment GroupConcentration/Dose% Decrease in Cell Viability (vs. Control)
Vehicle Control (DMSO)0.1%0%
This compound~2 µM (IC50)50%[2]
Scrambled Control siRNA50 nM< 5%
USP7 siRNA50 nMSignificant decrease

Table 2: Effect on Protein Expression Levels (Western Blot Quantification)

Treatment GroupConcentration/DoseUSP7 Protein Level (Fold Change vs. Control)MDM2 Protein Level (Fold Change vs. Control)p53 Protein Level (Fold Change vs. Control)
Vehicle Control (DMSO)0.1%1.01.01.0
This compound30 µM1.0DecreasedIncreased[2]
Scrambled Control siRNA50 nM1.01.01.0
USP7 siRNA50 nM~0.2 - 0.4~0.3 - 0.6~2 - 4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This compound Treatment
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. For Western blotting, seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A vehicle control with the same final concentration of DMSO (e.g., 0.1%) must be included.

  • Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.

  • Incubation and Analysis: Incubate the cells for the desired duration (e.g., 24-72 hours) before analysis by cell viability assays or Western blotting.

siRNA Transfection for USP7 Knockdown
  • Cell Seeding: Plate HCT116 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[1]

  • siRNA Preparation: On the day of transfection, dilute 50 nM of USP7-targeting siRNA or a non-targeting scrambled control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.[1]

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.[1]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.

  • Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection to allow for USP7 protein depletion before harvesting for analysis.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the Western blot bands can be performed using software like ImageJ to quantify the relative protein levels.

Mandatory Visualization

USP7_p53_Pathway cluster_inhibition Inhibition Mechanisms HBX_19818 This compound USP7 USP7 HBX_19818->USP7 Inhibits siRNA USP7 siRNA siRNA->USP7 Degrades mRNA MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces Ub Ubiquitin Ub->p53

Caption: USP7-p53 signaling pathway and points of intervention.

Experimental_Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockdown start Start: Cancer Cell Line (e.g., HCT116) treat_hbx Treat with this compound (Dose-response) start->treat_hbx control_dmso Vehicle Control (DMSO) start->control_dmso transfect_sirna Transfect with USP7 siRNA start->transfect_sirna control_scrambled Scrambled Control siRNA start->control_scrambled analysis Analysis (24-72 hours) treat_hbx->analysis control_dmso->analysis transfect_sirna->analysis control_scrambled->analysis cell_viability Cell Viability Assay analysis->cell_viability western_blot Western Blot (USP7, MDM2, p53) analysis->western_blot comparison Compare Results cell_viability->comparison western_blot->comparison

Caption: Workflow for comparing this compound and USP7 siRNA.

References

HBX 19818: A Comparative Analysis of IC50 Values and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of HBX 19818 across different contexts, details the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway and workflow diagrams. This compound is a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme involved in cancer progression.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the reported IC50 values.

Assay TypeTarget/Cell LineIC50 Value (µM)Notes
Biochemical Assay USP728.1Cell-free enzymatic assay.[1][2]
Cell-Based Assay HCT116~2Human colorectal carcinoma cell line; proliferation inhibition.[1]
Cell-Based Assay Human Cancer Cells~6General value reported for human cancer cells.[1]
Cell-Based Assay Primary CLL Cells8 (used conc.)Chronic Lymphocytic Leukemia cells; concentration used in study.[3]

Note: The available data on the IC50 values of this compound in a wide range of cancer cell lines is limited. Further research is required to establish a comprehensive profile of its activity.

Signaling Pathway

This compound exerts its anticancer effects by inhibiting USP7, which plays a crucial role in the p53 tumor suppressor pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis. Interestingly, this compound has also been shown to induce apoptosis in a p53-independent manner, suggesting the involvement of other cellular pathways.

HBX19818_Signaling_Pathway This compound Signaling Pathway cluster_inhibition Inhibition cluster_p53_pathway p53 Pathway Regulation cluster_cellular_outcomes Cellular Outcomes HBX19818 This compound USP7 USP7 HBX19818->USP7 inhibits p53_independent p53-Independent Apoptosis HBX19818->p53_independent MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) p53 p53 MDM2->p53 ubiquitinates (targets for degradation) Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Ub Ubiquitin Ub->MDM2 Ub->p53

This compound mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Assay for USP7 Inhibition

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of USP7.

  • Reagents and Materials:

    • Recombinant human USP7 enzyme

    • This compound

    • Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA)

    • DMSO for compound dilution

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add a fixed concentration of USP7 enzyme to the wells of the microplate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the Ub-AMC substrate.

    • Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).

    • The rate of increase in fluorescence is proportional to the USP7 activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Viability Assay (BrdU Incorporation)

This assay measures the effect of this compound on the proliferation of cancer cells, such as HCT116.

  • Reagents and Materials:

    • HCT116 cells

    • Complete cell culture medium

    • This compound

    • 5-bromo-2'-deoxyuridine (BrdU) labeling solution

    • Fixing/denaturing solution

    • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

    • Substrate for the detection enzyme (e.g., TMB)

    • Stop solution

    • 96-well clear-bottom microplates

    • Microplate reader

  • Procedure:

    • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • Add BrdU labeling solution to each well and incubate for a few hours to allow incorporation into newly synthesized DNA.[4]

    • Remove the culture medium and fix/denature the cells to expose the incorporated BrdU.

    • Add the anti-BrdU antibody and incubate to allow binding to the BrdU.

    • Wash the wells to remove unbound antibody.

    • Add the enzyme substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The absorbance is proportional to the amount of BrdU incorporated and, therefore, to cell proliferation.

    • Calculate the percentage of proliferation inhibition and determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 value of a compound in a cell-based assay.

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Seeding Compound_Prep 2. Compound Dilution Incubation 3. Cell Treatment & Incubation Compound_Prep->Incubation Assay_Step 4. Viability/Proliferation Assay Incubation->Assay_Step Measurement 5. Data Acquisition Assay_Step->Measurement Data_Analysis 6. Data Analysis Measurement->Data_Analysis IC50_Determination 7. IC50 Calculation Data_Analysis->IC50_Determination

Workflow for IC50 determination.

References

A Comparative Analysis of HBX 19818 and Other USP7 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to USP7 as a Therapeutic Target

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a critical deubiquitinating enzyme (DUB) that regulates the stability of numerous key proteins involved in cellular processes like DNA damage repair, cell cycle control, and immune response.[1] Its dysregulation is strongly implicated in the progression of various cancers, primarily through its role in the p53-MDM2 pathway.[1][2] USP7 stabilizes the E3 ubiquitin ligase MDM2, which in turn ubiquitinates the tumor suppressor p53, marking it for proteasomal degradation.[3][4] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which can trigger apoptosis in cancer cells.[1] This makes USP7 a highly attractive target for cancer drug development.[2][4]

This guide provides a detailed comparison of HBX 19818 with other prominent USP7 inhibitors, offering researchers an objective overview of its performance, mechanism, and potential advantages based on available experimental data.

Mechanism of Action: The USP7-p53 Signaling Axis

The primary mechanism by which USP7 inhibitors exert their anti-cancer effects is through the modulation of the p53-MDM2 signaling pathway. The diagram below illustrates this critical cellular process.

USP7_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Proteasome Proteasomal Degradation p53->Proteasome Degradation HBX19818 This compound (USP7 Inhibitor) HBX19818->USP7 Inhibits

Figure 1. The USP7-MDM2-p53 signaling pathway and the action of this compound.

Under normal conditions, USP7 deubiquitinates and stabilizes MDM2.[4] MDM2 then ubiquitinates p53, targeting it for degradation by the proteasome.[3] Small molecule inhibitors like this compound block USP7 activity.[1] This leads to the destabilization and degradation of MDM2, allowing p53 levels to rise, which in turn activates downstream pathways leading to apoptosis and cell cycle arrest in cancer cells.[1]

Performance Comparison of USP7 Inhibitors

The landscape of USP7 inhibitors includes compounds with diverse mechanisms of action, ranging from active-site directed covalent and non-covalent inhibitors to allosteric modulators.[5] this compound is a specific, active-site inhibitor of USP7.[6][7] Its performance characteristics are compared with other notable inhibitors below.

Quantitative Performance Data

The following table summarizes the biochemical potency and cellular efficacy of this compound and other selected USP7 inhibitors.

InhibitorTypeMechanismBiochemical IC₅₀Cellular EC₅₀ / IC₅₀
This compound Active SiteSpecific28.1 µM[6][7][8]~2 µM (HCT116)[6][9]
P5091 Active SiteCovalent1.4 µM[10]4.2 µM[10]
P22077 Active SiteCovalentNot specifiedNot specified
HBX 41108 Active SiteReversible, UncompetitiveSub-micromolar[11]Not specified
FT671 AllostericNon-covalent<10 nM[12]<30 nM (sensitive lines)[12]
GNE-6776 AllostericNon-covalentNot specifiedNot specified

Key Advantages of this compound

Based on available data, this compound presents several advantages for researchers studying USP7.

  • High Specificity : A primary advantage of this compound is its high selectivity for USP7. In biochemical assays, it showed no significant inhibitory effects on other deubiquitinases such as USP5, USP8, USP10, or the SUMO protease SENP1, even at concentrations up to 200 μM.[6] This specificity is crucial for attributing observed cellular effects directly to the inhibition of USP7, minimizing potential off-target confounders. It should be noted, however, that one study has suggested it may also inhibit USP10.[1]

  • Demonstrated Cellular and In Vivo Efficacy : this compound effectively inhibits the proliferation of cancer cells, such as the HCT116 colon cancer line, with an IC₅₀ of approximately 2 μM.[6][9] Furthermore, it has been tested in a murine xenograft model of Chronic Lymphocytic Leukemia (CLL), where it was well-tolerated and resulted in a significant reduction of the tumor load.[13] This demonstrates its potential for preclinical in vivo studies.

  • Clear On-Target Effects : Treatment with this compound has been shown to inhibit the deubiquitination of p53 and cause an accumulation of polyubiquitinated MDM2 in cells, confirming its mechanism of action within the target pathway.[6] It also induces markers of DNA damage, such as γH2AX, and can lead to cell cycle arrest, providing clear, measurable downstream markers for target engagement.[13]

Comparison with Other Inhibitor Classes

While this compound is a valuable tool, other inhibitors may be preferred for specific applications:

  • Potency : Allosteric inhibitors like FT671 exhibit significantly higher potency, with biochemical IC₅₀ values in the low nanomolar range.[12] This can be an advantage for experiments requiring very low compound concentrations.

  • Mechanism of Action : Inhibitors are broadly classified by their interaction with the enzyme. P22077 is a covalent inhibitor that forms a permanent bond with the catalytic cysteine of USP7.[5] In contrast, allosteric inhibitors like GNE-6776 and FT671 bind to a site distinct from the catalytic center, which can confer a different selectivity profile.[2][5] HBX 41108 presents another distinct mechanism as a reversible, uncompetitive inhibitor that interacts with the enzyme-substrate complex.[1][14] The choice of inhibitor may depend on whether a reversible or irreversible effect is desired.

  • Breadth of Characterization : Compounds like P5091 have been more extensively studied and characterized across a wider range of cellular and in vivo models, providing a larger body of comparative literature.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols used to evaluate USP7 inhibitors.

General Workflow for USP7 Inhibitor Evaluation

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow cluster_A cluster_B cluster_C cluster_D A Biochemical Assay (In Vitro) B Cell-Based Assays A->B Confirm Cellular Activity C Target Engagement & Downstream Effects B->C Validate Mechanism D In Vivo Xenograft Model C->D Test Preclinical Efficacy A_detail Determine IC₅₀ using purified USP7 enzyme and fluorogenic substrate (e.g., Ub-AMC) B_detail Measure cell viability/proliferation (e.g., MTS/BrdU assay) in cancer cell lines (e.g., HCT116) C_detail Western Blot for p53, MDM2, Ub-H2A, γH2AX levels D_detail Administer inhibitor to mice with tumor xenografts; monitor tumor volume and survival

Figure 2. A generalized experimental workflow for the evaluation of USP7 inhibitors.
  • In Vitro USP7 Inhibition Assay (Biochemical)

    • Objective : To determine the direct inhibitory activity of a compound on purified USP7 enzyme.

    • Protocol : Purified recombinant human USP7 catalytic domain is incubated with varying concentrations of the inhibitor (e.g., this compound) in assay buffer. The reaction is initiated by adding a fluorogenic substrate, such as Ubiquitin-AMC (Ub-aminomethylcoumarin). The enzyme cleaves ubiquitin from AMC, releasing a fluorescent signal. The rate of this reaction is measured over time using a fluorescence plate reader.

    • Data Analysis : The reaction rates are plotted against inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.

  • Cell Proliferation Assay

    • Objective : To measure the effect of the inhibitor on cancer cell growth.

    • Protocol : HCT116 cells (or another relevant cancer cell line) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the USP7 inhibitor or DMSO (vehicle control) for a set period (e.g., 24-72 hours). Cell proliferation is assessed using a method like BrdU (5-bromo-2'-deoxyuridine) incorporation, which measures DNA synthesis, or an MTS assay, which measures metabolic activity.[11]

    • Data Analysis : The results are normalized to the vehicle control, and the IC₅₀ value for cell proliferation is calculated from the dose-response curve.

  • Western Blot Analysis for Target Engagement

    • Objective : To confirm that the inhibitor modulates the intended signaling pathway in cells.

    • Protocol : Cancer cells are treated with the inhibitor at various concentrations or for various time points. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in the pathway (e.g., p53, MDM2, USP7, and a loading control like β-actin).

    • Analysis : Changes in the protein levels of p53 (stabilization) and MDM2 (degradation) following inhibitor treatment provide evidence of on-target activity.[6]

Conclusion

This compound is a valuable and specific chemical probe for interrogating the function of USP7. Its key advantages lie in its high selectivity over other DUBs and its demonstrated efficacy in both cellular and preclinical in vivo models.[6][13] While other inhibitors may offer greater potency (e.g., FT671) or a different mechanism of action (e.g., GNE-6776, P22077), the well-defined specificity of this compound makes it an excellent tool for studies where minimizing off-target effects is a primary concern. The choice of inhibitor will ultimately depend on the specific experimental goals, such as the need for maximal potency, a particular mechanism of action, or proven in vivo utility.

References

On-Target Efficacy of HBX 19818 In Vivo: A Comparative Analysis with Alternative USP7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo on-target effects of HBX 19818, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), with other notable USP7 inhibitors. The objective is to present a clear, data-driven comparison to inform preclinical and clinical research strategies. This document summarizes available quantitative data, details experimental methodologies for key in vivo studies, and visualizes the relevant biological pathways and experimental workflows.

Introduction to USP7 Inhibition

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenesis. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, compounds like this compound prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, allowing it to transcriptionally activate its target genes, which can induce cell cycle arrest and apoptosis in cancer cells. This mechanism makes USP7 an attractive target for cancer therapy.

Comparative In Vivo Efficacy of USP7 Inhibitors

The following tables summarize the in vivo anti-tumor activity of this compound and alternative USP7 inhibitors in various cancer xenograft models. It is important to note that these studies were not conducted head-to-head, and therefore, direct comparisons of potency should be made with caution, considering the differences in experimental models and dosing regimens.

Table 1: In Vivo Efficacy of this compound in a Chronic Lymphocytic Leukemia (CLL) Xenograft Model
CompoundCancer ModelMouse ModelDosing RegimenKey In Vivo Findings
This compound MEC1 CLL XenograftMurineTherapeutic dosesWell-tolerated, resulted in a reduction of tumor load.[1] In combination with cyclophosphamide (B585), it had a stronger effect than cyclophosphamide alone.[1]
Table 2: In Vivo Efficacy of Alternative USP7 Inhibitors
CompoundCancer ModelMouse ModelDosing RegimenKey In Vivo Findings
P22077 Neuroblastoma (IMR-32, SH-SY5Y, NGP)Orthotopic Nude Mice15 mg/kg, i.p., daily for 21 days (IMR-32)Significantly inhibited xenograft growth of all three neuroblastoma cell lines.[2][3]
GNE-6776 Non-Small Cell Lung Cancer (EOL-1 Xenograft)Mice100 or 200 mg/kg, p.o., once or twice daily for 10 daysSignificant, dose-dependent tumor growth inhibition.[4][5]
FT671 Multiple Myeloma (MM.1S Xenograft)NOD-SCID Mice100 mg/kg and 200 mg/kg, p.o., dailyResulted in significant, dose-dependent inhibition of tumor growth and was well-tolerated.[1][6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.

USP7_Signaling_Pathway cluster_0 USP7 Inhibition cluster_1 MDM2-p53 Axis HBX_19818 This compound USP7 USP7 HBX_19818->USP7 Inhibits MDM2_Ub Ub-MDM2 (Polyubiquitinated) USP7->MDM2_Ub Deubiquitinates MDM2 MDM2 MDM2_Ub->MDM2 Proteasome Proteasomal Degradation MDM2_Ub->Proteasome p53 p53 MDM2->p53 Ubiquitinates p53_Ub Ub-p53 (Polyubiquitinated) p53_Ub->Proteasome p53->p53_Ub Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis

Caption: USP7 inhibition by this compound leads to p53-mediated apoptosis.

In_Vivo_Workflow Start Xenograft Model Establishment (e.g., MEC1 CLL cells in mice) Treatment Drug Administration (this compound or Vehicle) Start->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Harvest Tumor Tissue Harvest Endpoint->Tumor_Harvest Survival Survival Analysis Endpoint->Survival PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p53, Ub-MDM2) Tumor_Harvest->PD_Analysis

Caption: General workflow for in vivo evaluation of this compound.

Experimental Protocols

Chronic Lymphocytic Leukemia (CLL) Xenograft Model

This protocol is a generalized methodology for establishing a CLL xenograft model to evaluate the in vivo efficacy of USP7 inhibitors like this compound.

  • Cell Line: MEC1, a human B-cell precursor leukemia cell line.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Cell Implantation:

    • Harvest MEC1 cells during the exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium or PBS.

    • Inject 5-10 x 10^6 MEC1 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle for administration (e.g., a solution for intraperitoneal injection or oral gavage). The specific formulation for this compound in vivo is not detailed in the available literature.

    • Administer this compound at the desired therapeutic dose and schedule.

    • The control group should receive the vehicle alone.

  • Efficacy Endpoints:

    • Primary endpoint: Tumor growth inhibition (TGI).

    • Secondary endpoint: Overall survival.

    • Monitor animal body weight as an indicator of toxicity.

Pharmacodynamic (PD) Analysis of On-Target Effects

This protocol outlines the methodology to confirm the on-target effects of this compound in tumor tissues harvested from the xenograft model.

  • Tumor Tissue Collection:

    • At the end of the study, or at specific time points post-treatment, euthanize a subset of mice from each group.

    • Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C for later analysis.

  • Western Blot Analysis for Protein Levels:

    • Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key target proteins, including:

      • Total p53

      • Phospho-p53 (at relevant serine residues)

      • MDM2

      • p21

      • A loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Immunoprecipitation for Ubiquitination Status:

    • Lyse tumor tissues in a buffer containing deubiquitinase inhibitors (e.g., NEM).

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the lysates with an antibody specific for MDM2 overnight at 4°C.

    • Add protein A/G agarose beads to pull down the MDM2-antibody complex.

    • Wash the beads extensively to remove non-specific binding.

    • Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated MDM2.

Conclusion

This compound demonstrates promising on-target activity in a preclinical in vivo model of chronic lymphocytic leukemia. Its ability to reduce tumor load, particularly in combination with standard chemotherapy, highlights its potential as a therapeutic agent. However, a comprehensive comparison with other USP7 inhibitors is currently limited by the lack of publicly available, detailed quantitative in vivo efficacy and survival data for this compound. Further studies are warranted to fully elucidate its in vivo potency and to establish a clear comparative profile against other molecules in this class. The experimental protocols provided herein offer a framework for conducting such in vivo evaluations to confirm and quantify the on-target effects of this compound and other USP7 inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for HBX 19818: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of HBX 19818, a specific inhibitor of ubiquitin-specific protease 7 (USP7). Adherence to these protocols is critical for mitigating potential hazards and protecting both laboratory personnel and the environment.

This compound is a small molecule inhibitor used in research to study the deubiquitination processes regulated by USP7, which are implicated in various diseases, including cancer.[1] Due to its biological activity and hazard profile, all waste streams containing this compound must be treated as hazardous chemical waste.

Immediate Safety and Logistical Information

Before handling or disposing of this compound, it is crucial to be familiar with its safety profile. All operations involving this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Table 1: this compound Hazard and Safety Information

CategoryInformation
Chemical Name This compound
CAS Number 1426944-49-1
Primary Target Ubiquitin-specific protease 7 (USP7)
Hazard Classifications Acute toxicity, oral (Category 4), H302: Harmful if swallowed. Skin corrosion/irritation (Category 2), H315: Causes skin irritation. Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.
Required PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat.
Handling Precautions Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Disposal of Solid this compound Waste

This category includes expired or unused this compound powder, as well as contaminated weighing papers and disposable spatulas.

  • Step 1: Collection. Carefully collect all solid waste in a designated, leak-proof hazardous waste container. If possible, use the original manufacturer's container.

  • Step 2: Labeling. Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Step 3: Storage. Store the sealed container in a designated satellite accumulation area, segregated from incompatible chemicals, until it is collected by your institution's EHS personnel.

Disposal of Liquid this compound Waste

This includes solutions of this compound, most commonly prepared in aprotic polar solvents such as Dimethyl Sulfoxide (DMSO).

  • Step 1: Collection. Collect all liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container. This container should be specifically designated for halogen-free organic solvent waste unless otherwise specified by your institution.

  • Step 2: Labeling. Label the liquid waste container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound, Dimethyl Sulfoxide"), and their approximate concentrations.

  • Step 3: Storage. Keep the container tightly sealed when not in use. Store it in a designated satellite accumulation area, using secondary containment to prevent spills.

Disposal of Contaminated Labware

This waste stream includes disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves.

  • Step 1: Collection. Place all contaminated disposable labware into a designated hazardous waste container, which is typically a lined cardboard box or a dedicated plastic container. Do not mix with non-hazardous lab waste.

  • Step 2: Labeling. Label the container as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound."

  • Step 3: Final Disposal. Once full, seal the container and arrange for pickup by your institution's EHS office for disposal via incineration.

Experimental Protocol Context: USP7 Inhibition Assay

To understand the context in which this compound waste is generated, a typical experimental workflow involves assessing its inhibitory effect on USP7.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against USP7.

  • Methodology: A common method is a biochemical assay using a fluorogenic ubiquitin substrate.

    • A solution of recombinant human USP7 enzyme is prepared in an appropriate assay buffer.

    • Serial dilutions of this compound (typically dissolved in DMSO) are added to the wells of a microplate.

    • The USP7 enzyme is added to the wells and incubated with the inhibitor for a defined period.

    • The enzymatic reaction is initiated by adding a fluorogenic ubiquitin substrate (e.g., Ub-AMC).

    • The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.

    • The rate of reaction is calculated, and the data are plotted to determine the IC₅₀ value.[1]

  • Waste Generation: This protocol generates liquid waste (assay plates, unused reagents) and solid waste (pipette tips, tubes) contaminated with this compound, all of which must be disposed of as hazardous waste.

Signaling Pathway and Logical Relationships

This compound functions by inhibiting USP7, a deubiquitinase that plays a critical role in the p53-MDM2 pathway, a central regulator of cell cycle and apoptosis.

USP7_Pathway HBX19818 This compound USP7 USP7 HBX19818->USP7 Ub_MDM2 Ubiquitinated MDM2 USP7->Ub_MDM2 deubiquitinates (stabilizes MDM2) Ub_p53 Ubiquitinated p53 USP7->Ub_p53 deubiquitinates (stabilizes p53) MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 inhibits MDM2->Ub_p53 ubiquitinates CellCycleArrest Cell Cycle Arrest Apoptosis p53->CellCycleArrest activates Proteasome_MDM2 Proteasomal Degradation Ub_MDM2->Proteasome_MDM2 leads to Proteasome_p53 Proteasomal Degradation Ub_p53->Proteasome_p53 leads to

Caption: Logical workflow of the USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.

By following these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling HBX 19818

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of HBX 19818, a USP7 and USP10 inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on the manufacturer's safety data sheet.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation[1].
Eye/Face Protection Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation[1].
Skin and Body Protection Impervious lab coat or protective clothingTo provide a barrier between chemicals and the skin[1][2].
Respiratory Protection Suitable respiratorTo prevent inhalation of dust or aerosols, which may cause respiratory irritation[1][3].

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible[1].

Safe Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare all necessary equipment and materials to minimize movement and potential for spills.

  • Weighing and Aliquoting (if in solid form): Conduct any operations that may generate dust within a chemical fume hood or a ventilated balance enclosure. Avoid breathing dust or aerosols[1].

  • In Solution: When working with this compound in solution, handle with the same level of precaution to avoid splashes and aerosol formation.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[1].

Storage:

  • Store in a well-ventilated, locked location.

  • Keep the container tightly closed[1].

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains, water courses, or the soil[1].

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Absorb spills with an inert, non-combustible material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol. Collect all contaminated material in a sealed container for proper disposal[1].

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[1].
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1].
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

This compound Handling Workflow

The following diagram illustrates the procedural workflow for safely handling this compound.

HBX19818_Handling_Workflow start Start: Prepare to Handle this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->don_ppe eng_controls Utilize Engineering Controls (Fume Hood, Ventilation) don_ppe->eng_controls handling Perform Experimental Work (Weighing, Dissolving, etc.) eng_controls->handling decontaminate Decontaminate Work Area and Equipment handling->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Dispose of Waste Properly doff_ppe->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。